molecular formula C12H15BrO3 B1287263 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone CAS No. 3245-49-6

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Cat. No.: B1287263
CAS No.: 3245-49-6
M. Wt: 287.15 g/mol
InChI Key: UISSKLNYXVTSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISSKLNYXVTSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593433
Record name 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3245-49-6
Record name 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will delve into its core physicochemical properties, outline a robust synthetic protocol with mechanistic insights, and provide a detailed analysis of its spectral characteristics for structural verification. Furthermore, this guide explores the molecule's chemical reactivity and its strategic application in modern drug development, particularly in the synthesis of psychotropic agents. This document is intended for researchers, medicinal chemists, and process development scientists.

Chemical Identity and Molecular Structure

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, registered under CAS Number 3245-49-6, is a substituted acetophenone derivative.[1][2][3] Its structure is characterized by three key functional groups: an acetophenone core, a methoxy group ortho to the acetyl group, and a 3-bromopropoxy ether chain para to the acetyl group.[1] This specific arrangement of functional groups, particularly the terminal alkyl bromide, makes it a highly versatile bifunctional linker in multi-step organic synthesis.[4]

The molecular structure provides a foundation for its reactivity. The aromatic ring is activated by two electron-donating groups (methoxy and ether), influencing its substitution patterns, while the acetyl group is a moderate deactivator. The primary alkyl bromide provides a reactive handle for nucleophilic substitution, which is the cornerstone of its utility in medicinal chemistry.

Caption: Molecular structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Physicochemical Properties

PropertyValueSource
CAS Number 3245-49-6[2][3]
Molecular Formula C₁₂H₁₅BrO₃[2][3]
Molecular Weight 287.15 g/mol [2][3]
Appearance Data not available[3]
Density (Predicted) 1.334 g/cm³[1]
Storage Temperature Room Temperature or 2-8°C[2][3]
Hazard Codes H315 (Skin Irritant), H319 (Eye Irritant)[2]

Synthesis and Purification Protocol

This compound is most efficiently prepared via a Williamson ether synthesis. This classic Sₙ2 reaction is ideal for coupling a phenoxide with a primary alkyl halide.

Causality Behind Experimental Choices:

  • Starting Material: Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) is selected as the precursor due to its commercially available and structurally correct phenolic hydroxyl group.[5]

  • Alkylating Agent: 1,3-Dibromopropane is used in excess to favor mono-alkylation and minimize the formation of the dimeric impurity (1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone), which can occur if the product reacts with another molecule of the starting phenoxide.[1]

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ≈ 10) to its nucleophilic phenoxide form. Stronger bases like NaH are unnecessary and could promote side reactions.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is used to dissolve the ionic intermediates (phenoxide and carbonate) and effectively facilitate the Sₙ2 mechanism.

  • Purification: Standard workup and recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) are typically sufficient to yield a product of high purity.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a round-bottom flask, add acetovanillone (1.0 eq), potassium carbonate (1.5 eq), and DMF.

  • Addition of Reagent: While stirring, add 1,3-dibromopropane (3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Recrystallize the resulting crude solid from isopropanol to yield pure 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

G start Start: Acetovanillone, 1,3-Dibromopropane, K₂CO₃ in DMF react Heat to 80-90°C (4-6 hours) start->react monitor Monitor by TLC react->monitor workup Quench with Water monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract purify Concentrate & Recrystallize extract->purify product Final Product purify->product

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation via Spectral Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. Below are the predicted data based on the molecule's functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each unique proton environment.

    • ~7.55 ppm (dd, 1H): Aromatic proton ortho to the acetyl group.

    • ~7.52 ppm (d, 1H): Aromatic proton meta to the acetyl group.

    • ~6.95 ppm (d, 1H): Aromatic proton ortho to the ether linkage.

    • ~4.20 ppm (t, 2H): Methylene protons of the propoxy chain adjacent to the ether oxygen (-O-CH₂-).

    • ~3.90 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • ~3.60 ppm (t, 2H): Methylene protons of the propoxy chain adjacent to the bromine (-CH₂-Br).

    • ~2.55 ppm (s, 3H): Acetyl methyl protons (-COCH₃).

    • ~2.30 ppm (quintet, 2H): Central methylene protons of the propoxy chain (-CH₂-CH₂-CH₂-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton data.

    • ~196 ppm: Carbonyl carbon (C=O).

    • ~152, 149, 130 ppm: Aromatic carbons directly attached to oxygen or the acetyl group.

    • ~123, 112, 111 ppm: Aromatic C-H carbons.

    • ~68 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

    • ~56 ppm: Methoxy carbon (-OCH₃).

    • ~32 ppm: Central methylene carbon of the propoxy chain.

    • ~30 ppm: Methylene carbon adjacent to bromine (-CH₂-Br).

    • ~26 ppm: Acetyl methyl carbon (-COCH₃).

  • IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of the principal functional groups.

    • ~1670 cm⁻¹: Strong C=O stretch, characteristic of an aryl ketone.

    • ~1590, 1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1260 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

    • ~1030 cm⁻¹: Symmetric C-O-C stretch.

    • ~650 cm⁻¹: C-Br stretch.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation data.

    • Molecular Ion (M+): A characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 286 and m/z 288 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • Key Fragments: Common fragmentation pathways would include the loss of the bromopropyl radical (•C₃H₆Br) and cleavage at the ether bond. An acylium ion at m/z 43 ([CH₃CO]⁺) is also expected.

Reactivity and Application in Drug Development

The primary utility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone lies in its role as a versatile synthetic intermediate.[1] The terminal bromide of the propoxy chain is an excellent electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, azides).[4]

This reactivity is exploited in drug discovery to connect the substituted acetophenone scaffold to other pharmacophores. A prominent example is its use as a key reagent in the synthesis of Iloperidone , an atypical antipsychotic agent used to treat schizophrenia.[1][3] In this synthesis, the terminal bromide is displaced by a secondary amine on a piperidine ring, forming the final drug molecule. This demonstrates the compound's function as a molecular "linker" to build more complex and biologically active structures.

cluster_0 Reactants cluster_1 Reaction cluster_2 Product reactant1 1-(4-(3-Bromopropoxy)-3- methoxyphenyl)ethanone reaction Sₙ2 Displacement (Base, Solvent) reactant1->reaction reactant2 Nucleophile (e.g., R-NH₂) reactant2->reaction product Coupled Molecule (Advanced Intermediate / Final API) reaction->product

Caption: General synthetic utility via nucleophilic substitution.

Safety and Handling

As a laboratory chemical, proper handling procedures are essential.

  • Irritant: The compound is known to cause skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat when handling.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[2]

Conclusion

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a well-defined organic compound whose value is primarily realized in its application as a synthetic intermediate. Its predictable physicochemical properties and straightforward synthesis make it an accessible and reliable building block. The strategic placement of a reactive alkyl bromide on a substituted acetophenone core provides medicinal chemists with a powerful tool for constructing complex molecules, most notably demonstrated in the synthesis of the antipsychotic drug Iloperidone. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

  • LookChem. 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone. Available from: [Link]

  • PubChem. 1-(4-Bromo-3-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]

  • PubMed Central. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. National Library of Medicine. Available from: [Link]

  • Pharmaffiliates. 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethan-1-one. Available from: [Link]

  • FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • PubMed. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. National Library of Medicine. Available from: [Link]

  • Pearson+. What product is formed when 1-bromopropane reacts with each of th.... Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available from: [Link]

  • PubMed Central. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. National Library of Medicine. Available from: [Link]

  • YouTube. Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Available from: [Link]

  • PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. National Library of Medicine. Available from: [Link]

  • University of Calgary. Approaching Synthesis Problems. Available from: [Link]

  • ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Available from: [Link]

  • NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-. National Institute of Standards and Technology. Available from: [Link]

  • Chemistry LibreTexts. 10.10: An Introduction to Multiple Step Synthesis. Available from: [Link]

  • NIST WebBook. Ethanone, 1-(4-bromophenyl)-. National Institute of Standards and Technology. Available from: [Link]

  • Medison Ventures. 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard). Available from: [Link]

  • ResearchGate. 1H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Available from: [Link]

Sources

Spectroscopic Characterization of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. As a critical intermediate in the synthesis of pharmaceutical compounds such as the atypical antipsychotic drug Iloperidone, rigorous structural confirmation is paramount.[1] This document is designed for researchers, scientists, and drug development professionals, offering a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview and Significance

Chemical Structure and Properties:

  • IUPAC Name: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

  • Molecular Formula: C₁₂H₁₅BrO₃[2][3]

  • Molecular Weight: 287.15 g/mol [2][3][4]

  • CAS Number: 3245-49-6[3][4][5]

The structural integrity of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Spectroscopic analysis provides the necessary tools for unambiguous identification and purity assessment. This guide will delve into the predicted spectral data, explaining the rationale behind the expected signals based on the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra, along with the reasoning for the anticipated chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the bromopropoxy chain.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.54d1HH-6Deshielded by the adjacent electron-withdrawing acetyl group and the anisotropic effect of the carbonyl.
~7.52dd1HH-2Deshielded by the acetyl group and shows a smaller coupling to the meta proton H-6.
~6.92d1HH-5Shielded by the electron-donating effect of the adjacent oxygen atom.
~4.23t2H-OCH₂-Directly attached to the electron-withdrawing oxygen atom, resulting in a downfield shift. Coupled to the adjacent CH₂ group.
~3.93s3H-OCH₃Singlet signal in the typical region for a methoxy group on an aromatic ring.
~3.65t2H-CH₂BrDirectly attached to the electronegative bromine atom, causing a downfield shift. Coupled to the adjacent CH₂ group.
~2.59s3H-C(O)CH₃Singlet signal characteristic of a methyl ketone.
~2.35quintet2H-OCH₂CH₂ CH₂BrPositioned between two electron-withdrawing groups, but less deshielded than the terminal CH₂ groups.

Structural Assignment Diagram:

Caption: Molecular structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone with proton labeling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~196.8-C (O)CH₃The carbonyl carbon is highly deshielded and appears far downfield.
~152.9C-4Aromatic carbon attached to the electron-donating propoxy group.
~149.2C-3Aromatic carbon attached to the electron-donating methoxy group.
~130.5C-1Quaternary aromatic carbon attached to the acetyl group.
~122.8C-6Aromatic C-H carbon ortho to the acetyl group.
~111.9C-5Aromatic C-H carbon ortho/para to the oxygen atoms.
~110.1C-2Aromatic C-H carbon ortho to the acetyl group.
~68.4-OC H₂-Aliphatic carbon attached to an oxygen atom.
~56.1-OC H₃Methoxy carbon, typically appears in this region.
~32.0-OCH₂C H₂CH₂BrCentral carbon of the propoxy chain.
~29.9-C H₂BrAliphatic carbon attached to the electronegative bromine atom.
~26.4-C(O)C H₃Acetyl methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3075-3000MediumAromatic C-HStretch
~2970-2850MediumAliphatic C-HStretch
~1675StrongC=O (Aryl Ketone)Stretch[6]
~1590, ~1515Medium-StrongAromatic C=CStretch
~1260StrongAryl-O-CAsymmetric Stretch
~1030MediumC-OStretch
~650-550MediumC-BrStretch

The most prominent peak is expected to be the strong C=O stretch of the aryl ketone around 1675 cm⁻¹. The presence of the ether linkages will be confirmed by the strong C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a GC inlet.

  • Ionization: Use a standard electron ionization source (70 eV).

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 286 and 288 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragments: Fragmentation is likely to occur at the ether linkage and benzylic position.

Table 4: Predicted Major Fragments in EI-MS

m/zProposed Fragment
286/288[M]⁺ (Molecular Ion)
165[M - CH₂(CH₂)₂Br]⁺
151[M - O(CH₂)₃Br]⁺
121[Br(CH₂)₃]⁺
43[CH₃CO]⁺

Proposed Fragmentation Pathway:

fragmentation parent [C₁₂H₁₅BrO₃]⁺˙ m/z = 286/288 frag1 [C₉H₉O₃]⁺ m/z = 165 parent->frag1 - •CH₂(CH₂)₂Br frag2 [C₈H₇O₂]⁺ m/z = 151 parent->frag2 - •O(CH₂)₃Br frag3 [C₃H₆Br]⁺ m/z = 121 parent->frag3 α-cleavage frag4 [C₂H₃O]⁺ m/z = 43 frag2->frag4 - CO

Caption: Proposed EI-MS fragmentation pathway for 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Conclusion

The predictive spectroscopic data presented in this guide serves as a robust framework for the characterization of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the quality and consistency of subsequent synthetic steps. The provided protocols offer a standardized approach to data acquisition, facilitating reproducible and reliable results.

References

  • CAS No : 3245-49-6 | Product Name : 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethan-1-one . Pharmaffiliates. [Link]

  • Acetovanillone . PubChem. [Link]

  • Cas 3245-49-6,1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone . LookChem. [Link]

  • 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone_CAS:3245-49-6 . ChemHui. [Link]

  • Showing Compound Acetovanillone (FDB012055) . FooDB. [Link]

  • Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone . National Institutes of Health. [Link]

  • The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization . National Institutes of Health. [Link]

  • Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone . PrepChem.com. [Link]

  • Ethanone, 1-(3-chloro-4-methoxyphenyl)- . NIST WebBook. [Link]

  • acetovanillone 1-acetyl-4-hydroxy-3-methoxybenzene . The Good Scents Company. [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl) . International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard) . Illuminated Cell. [Link]

  • (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone . ResearchGate. [Link]

  • Ethanone, 1-(4-ethylphenyl)- . NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of the atypical antipsychotic drug iloperidone.[1] Due to the limited availability of public, quantitative solubility data for this compound, this guide establishes a predictive framework based on its molecular structure and the principles of organic chemistry. Furthermore, it outlines a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for applications in process development, formulation, and purification.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. For a key intermediate like 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization and purification processes, and ensuring consistent product quality.

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (CAS RN: 3245-49-6) possesses a molecular structure with several functional groups that dictate its solubility profile: an aromatic ring, a ketone, an ether linkage, and a terminal bromoalkane.[1][2][3] The interplay of these groups governs the compound's polarity and its ability to interact with different solvent molecules.

Molecular Structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone:

This guide will first delve into the theoretical underpinnings of the expected solubility of this compound based on its functional groups. Subsequently, a robust experimental workflow will be presented to enable researchers to generate precise and reliable solubility data.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone suggests a moderate overall polarity.

  • Polar Moieties: The ketone and ether functional groups introduce polarity through their carbon-oxygen bonds, allowing for dipole-dipole interactions with polar solvents.[5][6]

  • Nonpolar Moieties: The aromatic ring and the propyl chain are nonpolar and will interact favorably with nonpolar solvents through London dispersion forces.

  • Bromoalkane Group: The carbon-bromine bond is polar, but the overall influence of the bromoalkane group on solubility will be a balance between this polarity and the nonpolar nature of the alkyl chain.[7][8]

Based on this analysis, it is predicted that 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone will exhibit good solubility in a range of polar aprotic and moderately polar organic solvents. Its solubility in highly nonpolar solvents like hexanes may be more limited, as will its solubility in highly polar, protic solvents like water, where it cannot effectively disrupt the strong hydrogen-bonding network.

Predictive Solubility Table

The following table summarizes the predicted solubility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in a selection of common organic solvents, categorized by their polarity. This table serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar HexanesSparingly SolubleThe nonpolar alkyl chain will have some affinity, but the polar ketone and ether groups will limit solubility.
TolueneSolubleThe aromatic ring of toluene will interact favorably with the aromatic ring of the solute, and its moderate polarity can accommodate the polar groups.
Polar Aprotic Dichloromethane (DCM)Very SolubleDCM is an excellent solvent for a wide range of organic compounds and its polarity is well-suited to the solute's functional groups.[8]
Tetrahydrofuran (THF)Very SolubleThe ether linkage in THF is compatible with the ether in the solute, and THF is a versatile polar aprotic solvent.[4]
AcetoneVery SolubleThe ketone group in acetone will interact favorably with the ketone in the solute, and acetone is a strong polar aprotic solvent.[5]
Ethyl AcetateSolubleA moderately polar solvent that should effectively solvate the molecule.
Polar Protic EthanolSolubleThe hydroxyl group of ethanol can interact with the ketone and ether oxygens, but the overall solubility may be less than in polar aprotic solvents.
MethanolModerately SolubleSimilar to ethanol, but its higher polarity may make it a slightly less effective solvent for the nonpolar portions of the molecule.
WaterInsolubleThe large organic structure and lack of strong hydrogen-bonding donor groups will prevent significant dissolution in water.[6]

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Materials and Equipment
  • 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess amount of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone prep_solvent Add a known volume of the selected organic solvent prep_vial Combine in a sealed vial equilibration Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours) to ensure equilibrium is reached prep_vial->equilibration sampling Allow undissolved solid to settle equilibration->sampling filtration Withdraw a sample of the supernatant and filter through a 0.22 µm syringe filter sampling->filtration dilution Dilute the filtered sample with a known volume of the solvent filtration->dilution analysis Analyze the diluted sample by a validated analytical method (e.g., HPLC or UV-Vis) dilution->analysis quantification Determine the concentration of the solute from a pre-established calibration curve analysis->quantification calculation Calculate the solubility in mg/mL or other appropriate units quantification->calculation

Caption: Experimental workflow for determining the solubility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to a standard temperature, typically 25°C.

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended, but the optimal time should be determined empirically by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and confirming that the concentration no longer increases.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour in a temperature-controlled environment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis and Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone of known concentrations.

    • Determine the concentration of the solute in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Conclusion and Applications

This technical guide has provided a detailed framework for understanding and determining the solubility of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed for process optimization. Accurate solubility data will enable the rational selection of solvents for synthesis, leading to improved reaction yields and purity. Furthermore, this information is indispensable for the development of efficient crystallization procedures, which are essential for the isolation and purification of this important pharmaceutical intermediate. The methodologies described herein provide a self-validating system for generating trustworthy and authoritative solubility data, empowering scientists in the field of drug development.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 17, 2026.
  • Vertex AI Search. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved January 17, 2026.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). Cas 3245-49-6,1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone | lookchem. Retrieved January 17, 2026.
  • Vertex AI Search. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. Retrieved January 17, 2026.
  • PubChem. (n.d.). 1-(4-Bromo-3-methoxyphenyl)ethanone. Retrieved January 17, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 17, 2026.
  • PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved January 17, 2026.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved January 17, 2026.
  • Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved January 17, 2026.
  • World Health Organization. (n.d.). Annex 4. Retrieved January 17, 2026.
  • CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved January 17, 2026.

Sources

An In-depth Technical Guide on the Reactivity of the Bromopropoxy Group in Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of ethanone featuring a bromopropoxy substituent represent a versatile class of chemical intermediates pivotal in the landscape of pharmaceutical and materials science. The inherent reactivity of the bromopropoxy group, modulated by the electronic and steric influence of the ethanone moiety, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. Our focus will be on the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established chemical principles.

The core of this guide will dissect the primary reaction pathways available to the bromopropoxy group: nucleophilic substitution and elimination reactions. We will also explore more complex transformations, including intramolecular cyclizations, which open avenues to novel heterocyclic scaffolds. Understanding the delicate balance between these competing pathways is paramount for achieving desired synthetic outcomes. This document is structured to provide not just a list of procedures, but a comprehensive understanding of the underlying principles that govern the reactivity of this important functional group.

Before proceeding with any experimental work, it is crucial to recognize the potential hazards associated with the reagents discussed herein. α-Bromo ketones, for instance, are known to be lachrymatory and can cause severe skin burns and eye damage.[1] Similarly, reagents like bromine are toxic and corrosive.[2] Always consult the Safety Data Sheet (SDS) for all chemicals and adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood. [3][4]

I. The Dichotomy of Reactivity: Nucleophilic Substitution vs. Elimination

The reactivity of the bromopropoxy group in ethanone derivatives is primarily dictated by its susceptibility to nucleophilic attack and its propensity to undergo elimination. The choice between these two pathways is a classic organic chemistry conundrum, influenced by a multitude of factors including the nature of the nucleophile/base, the solvent, temperature, and the specific substitution pattern of the ethanone derivative.[5][6]

A. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile.[7][8] These reactions are fundamental for introducing a wide range of functional groups, thereby enabling the synthesis of diverse molecular architectures.[9] The reaction can proceed through two primary mechanisms: SN1 and SN2.

  • SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs.[8][10] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[6] For bromopropoxy ethanone derivatives, the primary or secondary nature of the carbon attached to the bromine will heavily influence the favorability of this pathway.

  • SN1 Mechanism: This is a two-step process that begins with the departure of the bromide leaving group to form a carbocation intermediate.[11][12] This intermediate is then rapidly attacked by a nucleophile. The SN1 mechanism is favored by weak nucleophiles, polar protic solvents (which can stabilize the carbocation intermediate), and substrates that can form stable carbocations.[11] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[6]

The presence of the ethanone group can influence the stability of the carbocation intermediate. The electron-withdrawing nature of the carbonyl group can destabilize a nearby carbocation, making the SN1 pathway less favorable for α-bromopropoxy ethanones. However, for γ-bromopropoxy ethanones, this electronic effect is diminished.

Diagram 1: Competing Nucleophilic Substitution Pathways

G cluster_0 Nucleophilic Substitution Start R-CH(Br)-CH2-CH2-C(O)-Ar SN2 SN2 Pathway (Strong Nucleophile, Aprotic Solvent) Start->SN2 Nu- SN1 SN1 Pathway (Weak Nucleophile, Protic Solvent) Start->SN1 -Br- Product_SN2 R-CH(Nu)-CH2-CH2-C(O)-Ar SN2->Product_SN2 Carbocation Carbocation Intermediate R-CH(+)-CH2-CH2-C(O)-Ar SN1->Carbocation Product_SN1 R-CH(Nu)-CH2-CH2-C(O)-Ar Carbocation->Product_SN1 Nu-

Caption: General overview of SN1 and SN2 reaction pathways.

B. Elimination Reactions

Elimination reactions compete with nucleophilic substitution and lead to the formation of alkenes.[5] These reactions are favored by strong, sterically hindered bases and higher temperatures. Similar to substitution, elimination can also proceed through two primary mechanisms: E2 and E1.

  • E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond is formed.[13][14] The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[6]

  • E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate, the same intermediate as in the SN1 pathway.[6] In a subsequent step, a weak base removes a proton from an adjacent carbon to form a double bond. The rate of an E1 reaction is dependent only on the concentration of the substrate.

The regioselectivity of elimination reactions (Zaitsev's vs. Hofmann's rule) will depend on the steric hindrance of the base and the substrate.

Diagram 2: Competing Elimination Pathways

G cluster_1 Elimination Start R-CH2-CH(Br)-C(O)-Ar E2 E2 Pathway (Strong, Hindered Base) Start->E2 Base E1 E1 Pathway (Weak Base, Heat) Start->E1 -Br- Product_E2 R-CH=CH-C(O)-Ar E2->Product_E2 Carbocation Carbocation Intermediate R-CH2-CH(+)-C(O)-Ar E1->Carbocation Product_E1 R-CH=CH-C(O)-Ar Carbocation->Product_E1 Base

Caption: General overview of E1 and E2 reaction pathways.

C. Factors Influencing the Reaction Outcome
FactorFavors Substitution (SN2)Favors Elimination (E2)Favors SN1 / E1
Nucleophile/Base Strong, unhindered nucleophile (e.g., I⁻, RS⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuOK)Weak nucleophile/base (e.g., H₂O, ROH)
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > PrimaryTertiary > Secondary (formation of stable carbocation)
Solvent Polar aprotic (e.g., Acetone, DMF, DMSO)Less polar solventsPolar protic (e.g., H₂O, ROH)
Temperature Lower temperaturesHigher temperaturesGenerally less sensitive than E2, but higher temperatures favor elimination over substitution

Table 1: Key Factors Governing the Competition Between Substitution and Elimination Reactions.

The electron-withdrawing nature of the ethanone's carbonyl group can increase the acidity of the α-protons, potentially favoring elimination pathways when a strong base is used.[15]

II. Intramolecular Cyclization: A Gateway to Heterocycles

A particularly powerful application of the reactivity of bromopropoxy ethanone derivatives is in intramolecular cyclization reactions.[16][17] When the ethanone derivative also contains a nucleophilic group, ring formation can occur if the geometry is favorable. These reactions are crucial for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

The success of an intramolecular cyclization is governed by several factors, including the length of the tether connecting the nucleophile and the electrophilic carbon, which determines the size of the ring being formed.[17] 5- and 6-membered ring formations are generally kinetically and thermodynamically favored.[17][18] The reaction conditions, such as concentration (high dilution favors intramolecular reactions) and the choice of base, are critical for optimizing the yield of the cyclic product over intermolecular polymerization.[17]

For example, a γ-bromopropoxy ethanone derivative containing an appropriately positioned amine or hydroxyl group can undergo intramolecular nucleophilic substitution to form a five- or six-membered heterocyclic ring.[19]

Diagram 3: Intramolecular Cyclization Workflow

G Start Bromopropoxy Ethanone with Nucleophilic Group (X-H) Deprotonation Deprotonation with Base (e.g., NaH, K2CO3) Start->Deprotonation Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Cyclic_Product Heterocyclic Product Nucleophilic_Attack->Cyclic_Product

Sources

A-Comprehensive-Technical-Guide-to-the-Strategic-Application-of-1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone-in-Modern-Organic-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a pivotal bifunctional building block in contemporary organic and medicinal chemistry. Derived from the naturally occurring compound acetovanillone (apocynin), this intermediate possesses two distinct reactive sites: a terminal alkyl bromide amenable to nucleophilic substitution and an acetophenone moiety ready for a wide array of carbonyl chemistries. This guide provides an in-depth analysis of its synthesis, characterization, and strategic application in the construction of complex molecular architectures. We will explore its role as a flexible linker in ligand development, a precursor to heterocyclic systems, and a key component in the synthesis of notable pharmaceutical agents. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of drug discovery and materials science, the efficiency of a synthetic route is paramount. Bifunctional building blocks, molecules possessing two distinct and orthogonally reactive functional groups, are indispensable tools that enable chemists to construct complex molecular frameworks with precision and economy. 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, CAS 3245-49-6, stands out as an exemplary reagent in this class.[1][2] Its structure, originating from the modification of the widely available and biologically relevant acetovanillone (apocynin), presents a powerful combination of a robust aromatic scaffold, a nucleophile-receptive bromopropyl ether linkage, and a versatile ketone handle.[3][4][5] This guide will dissect the synthesis and utility of this compound, demonstrating its capacity to serve as a cornerstone in multi-step synthetic campaigns.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application. The identity and purity of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone should be rigorously confirmed before its use in subsequent reactions.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrO₃[1][6][7]
Molecular Weight 287.15 g/mol [1][6][7]
CAS Number 3245-49-6[1][2][7]
Appearance Typically a solid[1]
Density ~1.334 g/cm³[1][2]

Spectroscopic Signature for Quality Control:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is the most informative tool for routine characterization. Key expected signals include a singlet for the acetyl methyl protons (~2.6 ppm), a singlet for the methoxy protons (~3.9 ppm), two triplets for the central and terminal methylene groups of the propoxy chain, and aromatic protons in the range of 6.9-7.5 ppm.

  • ¹³C NMR (CDCl₃): The carbon spectrum will show distinct signals for the carbonyl carbon (~196 ppm), the aromatic carbons, the methoxy carbon (~56 ppm), and the three aliphatic carbons of the propoxy chain.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ appearing at m/z 286 and 288, respectively.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680 cm⁻¹ is indicative of the aromatic ketone carbonyl stretch.

Section 2: Synthesis and Purification Protocol

The most common and efficient synthesis of the title compound is achieved through the Williamson ether synthesis, a robust and well-established O-alkylation method.[8][9] This involves the reaction of the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) with an excess of 1,3-dibromopropane in the presence of a suitable base.

Principle of the Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] A base, typically a mild one like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of acetovanillone to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage. Using a large excess of 1,3-dibromopropane is crucial to minimize the formation of the dimeric by-product where a single acetovanillone molecule reacts at both ends of the dibromopropane.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Acetovanillone Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) Reaction Williamson Ether Synthesis (Reflux, 4-12h) Acetovanillone->Reaction Combine & Heat Dibromopropane 1,3-Dibromopropane (Excess) Dibromopropane->Reaction Combine & Heat Base Base (e.g., K₂CO₃) Base->Reaction Combine & Heat Solvent Solvent (e.g., Acetone/DMF) Solvent->Reaction Combine & Heat Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup Cool & Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone Purification->Product Pure Product Linker_Extension Start 1-(4-(3-Bromopropoxy)- 3-methoxyphenyl)ethanone Reaction + Start->Reaction Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Product Tethered Product (Scaffold-Linker-Molecule) Reaction->Product SN2 Reaction

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a critical intermediate in pharmaceutical manufacturing.[1] The synthesis is achieved via a Williamson ether synthesis, reacting acetovanillone with 1,3-dibromopropane. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and characterization methods to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a key building block in organic synthesis, most notably as a precursor for the atypical antipsychotic agent, iloperidone.[1] Its structure incorporates a versatile bromopropyl ether chain, which is ideal for subsequent nucleophilic substitution reactions to build more complex molecules.

The starting material, 1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone or apocynin, is a natural organic compound that can be isolated from various plant sources.[2] Structurally related to vanillin, it presents a phenolic hydroxyl group that is the reactive site for this synthesis.[2][3]

The core of this protocol is the Williamson ether synthesis , a robust and widely used method for preparing ethers.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In the first step, a base is used to deprotonate the acidic phenolic hydroxyl group of acetovanillone, forming a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic primary carbon of an alkyl halide—in this case, 1,3-dibromopropane—displacing the bromide leaving group to form the desired ether linkage.[4][5][6]

Reaction Mechanism: Williamson Ether Synthesis

Caption: Reaction scheme for the synthesis via Williamson ether synthesis.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.M.W. ( g/mol )RoleNotes
Acetovanillone498-02-2166.17Starting MaterialWhite to off-white crystalline solid.[3]
1,3-Dibromopropane109-64-8201.89Alkylating AgentColorless liquid. Flammable and toxic.[7]
Potassium Carbonate (K₂CO₃)584-08-7138.21BaseAnhydrous, fine powder is preferred. Skin/eye irritant.[8]
Acetone67-64-158.08SolventAnhydrous grade.
Ethyl Acetate141-78-688.11Extraction/TLCACS grade or higher.
Hexane110-54-386.18Extraction/TLCACS grade or higher.
Anhydrous Sodium Sulfate7757-82-6142.04Drying AgentGranular.
Deionized Water7732-18-518.02Work-up
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen gas inlet

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Safety & Hazard Management

This protocol must be performed inside a certified chemical fume hood.

  • 1,3-Dibromopropane: This substance is flammable, toxic upon inhalation and skin contact, and a suspected carcinogen.[7][9][10] Always wear appropriate PPE, including double-gloving if necessary.[7][10] Avoid contact with heat, sparks, or open flames. It is also toxic to aquatic life. All waste must be disposed of in a designated hazardous waste container.

  • Potassium Carbonate: Causes skin and serious eye irritation.[8] Avoid inhaling dust. In case of contact, flush the affected area with copious amounts of water.

  • Solvents: Acetone, ethyl acetate, and hexane are flammable. Ensure no ignition sources are nearby during their use.

Detailed Experimental Protocol

This procedure is based on a 10 mmol scale of the limiting reagent, acetovanillone.

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

  • Equip the flask with a reflux condenser and a nitrogen inlet. Ensure all joints are properly sealed.

  • Dry the glassware thoroughly with a heat gun under a stream of nitrogen to remove any residual moisture.

  • To the flask, add acetovanillone (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq.) .

    • Causality Note: Anhydrous potassium carbonate is used as the base to deprotonate the phenol. A 2-fold excess ensures complete deprotonation and drives the reaction forward.

  • Add anhydrous acetone (100 mL) to the flask.

    • Causality Note: Acetone serves as a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.

Step 2: Addition of Alkylating Agent
  • Begin stirring the suspension at room temperature.

  • Slowly add 1,3-dibromopropane (3.03 g, 1.52 mL, 15 mmol, 1.5 eq.) to the flask using a syringe or dropping funnel over 5 minutes.

    • Causality Note: 1,3-dibromopropane is used in excess (1.5 equivalents) to favor mono-alkylation and minimize the formation of the di-substituted byproduct, where a second molecule of acetovanillone reacts at the other end of the propyl chain.

Step 3: Reaction and Monitoring
  • Heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle.

  • Maintain the reflux for 8-12 hours .

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with a 30:70 ethyl acetate/hexane solvent system.

    • Spot the starting material (acetovanillone) and the reaction mixture on a TLC plate.

    • The reaction is complete when the acetovanillone spot has been consumed. The product will have a higher Rf value than the starting material due to the less polar ether group replacing the polar hydroxyl group.

Step 4: Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a glass funnel to remove the inorganic salts (K₂CO₃ and KBr).

  • Wash the collected solids with a small amount of acetone (2 x 20 mL) to recover any trapped product.

  • Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude residue in ethyl acetate (100 mL) .

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) .

    • Causality Note: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Dry the organic layer over anhydrous sodium sulfate.[11]

  • Filter off the sodium sulfate and remove the ethyl acetate under reduced pressure on the rotary evaporator to yield the crude product as an oil or solid.

Step 5: Purification
  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or isopropanol.

  • Alternatively, for higher purity, perform silica gel column chromatography using a gradient eluent system, starting with 10% ethyl acetate in hexane and gradually increasing the polarity.

  • Combine the pure fractions (as determined by TLC) and remove the solvent to yield 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone as a white to off-white solid.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble & Dry Glassware charge 2. Charge Acetovanillone, K₂CO₃, Acetone setup->charge add 3. Add 1,3-Dibromopropane charge->add reflux 4. Heat to Reflux (8-12h) add->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to RT monitor->cool filter 7. Filter Inorganic Salts cool->filter rotovap1 8. Remove Solvent (Rotovap) filter->rotovap1 extract 9. Dissolve in EtOAc, Wash with H₂O & Brine rotovap1->extract dry 10. Dry with Na₂SO₄ extract->dry rotovap2 11. Concentrate to Crude Product dry->rotovap2 purify 12. Recrystallize or Column Chromatography rotovap2->purify characterize 13. Characterize Product (NMR, IR, MS) purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The identity and purity of the final product, 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (M.W. 287.15 g/mol ), should be confirmed by standard analytical techniques.[12][13]

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55-7.53 (m, 2H, Ar-H), 6.94 (d, 1H, Ar-H), 4.21 (t, 2H, -O-CH₂-), 3.93 (s, 3H, -OCH₃), 3.61 (t, 2H, -CH₂-Br), 2.59 (s, 3H, -C(O)CH₃), 2.35 (quint, 2H, -CH₂-CH₂-CH₂-).

  • IR (KBr, cm⁻¹): ~1675 (C=O stretch, aromatic ketone), ~1260 (C-O stretch, ether), ~1580, ~1510 (C=C stretch, aromatic).[14]

  • Mass Spectrometry (EI): m/z 286/288 (M⁺, M⁺+2, bromine isotopes), 207 (M⁺ - Br), 165 (base peak).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient reaction time or temperature.3. Impure starting materials.1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Extend reflux time and confirm the correct temperature. Monitor with TLC.3. Verify the purity of acetovanillone and 1,3-dibromopropane.
Significant Byproduct Formation 1. The di-substituted ether product is forming.2. Elimination reaction (minor).1. Increase the molar excess of 1,3-dibromopropane to 2.0-3.0 equivalents.2. Ensure the base is not excessively strong for the substrate; K₂CO₃ is generally mild enough to prevent significant elimination.[15]
Low Yield After Work-up 1. Product loss during aqueous extraction.2. Incomplete precipitation or filtration of salts.3. Premature product precipitation during filtration.1. Perform an additional back-extraction of the aqueous layers with ethyl acetate.2. Ensure all solids are thoroughly washed with the solvent.3. Wash the filter cake with warm solvent to redissolve any product that has crashed out.

References

  • Jagdale, A. R., et al. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega. Available at: [Link]

  • Singh, B. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. Available at: [Link]

  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone).... Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Krishna Solvechem Ltd. (n.d.). 1,3-Dibromopropane Material Safety Data Sheet. Available at: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Kamimura, N., et al. (2021). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds.... Applied and Environmental Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanisms of acetovanillone oxidation to vanillin. Available at: [Link]

  • Negrel, J., et al. (2010). The biosynthesis of acetovanillone in tobacco cell-suspension cultures. Phytochemistry. Available at: [Link]

  • LookChem. (n.d.). Cas 3245-49-6, 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone. Available at: [Link]

  • Wikipedia. (n.d.). Apocynin. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethan-1-one. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of acetophenone with different alcohols. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for the O-Alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol for the O-alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone, a compound commonly known as acetovanillone or apocynin. The protocol is designed for researchers in synthetic chemistry and drug development, offering a robust methodology based on the Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide a step-by-step procedure for a representative ethylation reaction, discuss methods for product characterization, and outline critical safety considerations.

Introduction and Scientific Context

1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) is a naturally occurring organic compound found in various plants.[1] It is of significant interest to the scientific community, primarily for its activity as a selective inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS).[1] This inhibitory action makes acetovanillone and its derivatives valuable candidates for studying and potentially treating a range of conditions linked to oxidative stress, including inflammatory diseases and atherosclerosis.[1]

The alkylation of the phenolic hydroxyl group of acetovanillone is a key synthetic transformation. It allows for the modification of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a critical step in the development of new therapeutic agents.[2][3] This application note provides a comprehensive, field-proven protocol for this transformation, ensuring reproducibility and high yield.

Mechanistic Principles: The Williamson Ether Synthesis

The O-alkylation of acetovanillone is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The process can be broken down into two fundamental steps:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of acetovanillone (pKa ≈ 8.18) is deprotonated by a suitable base (e.g., potassium carbonate, K₂CO₃) to form a highly nucleophilic phenoxide anion.[1]

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., ethyl bromide). This attack occurs from the backside relative to the leaving group (bromide), leading to the formation of the ether bond and the displacement of the bromide ion.[4]

The efficiency of this SN2 reaction is influenced by several factors:

  • Substrate: Primary alkyl halides are ideal as they minimize the competing E2 elimination reaction.[4]

  • Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone, is preferred. These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, thus preserving its nucleophilicity.[2]

  • Temperature: The reaction typically proceeds efficiently at room temperature or with gentle heating.

While O-alkylation is the kinetically and thermodynamically favored pathway under these conditions, trace amounts of C-alkylation at the positions ortho or para to the hydroxyl group can sometimes occur.[7][8][9] However, the chosen conditions in this protocol are optimized to strongly favor the desired O-alkylated product.

Detailed Experimental Protocol: Ethylation of Acetovanillone

This section provides a step-by-step guide for the synthesis of 1-(4-ethoxy-3-methoxyphenyl)ethanone.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
1-(4-hydroxy-3-methoxyphenyl)ethanone498-02-2166.171.66 g (10 mmol)Starting material
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.07 g (15 mmol)Base, finely powdered
Bromoethane (Ethyl Bromide)74-96-4108.971.0 mL (13.4 mmol)Alkylating agent
N,N-Dimethylformamide (DMF)68-12-273.0925 mLAnhydrous solvent
Ethyl Acetate (EtOAc)141-78-688.11~200 mLExtraction solvent
Deionized Water7732-18-518.02~200 mLFor work-up
Brine (Saturated NaCl solution)7647-14-558.44~50 mLFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Round-bottom flask (100 mL)--1
Magnetic stirrer and stir bar--1
Condenser and Nitrogen/Argon inlet--1
Separatory funnel (250 mL)--1
TLC plates (Silica gel 60 F₂₅₄)--As needed
Visual Workflow

experimental_workflow Alkylation of Acetovanillone: Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup Combine Acetovanillone, K₂CO₃, and DMF in a flask inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagent Add Bromoethane dropwise at RT inert->add_reagent Once inert stir Stir at Room Temperature for 12-18 hours add_reagent->stir monitor Monitor progress via TLC stir->monitor quench Pour into Ice-Water monitor->quench Upon completion extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry over MgSO₄, Filter wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Column Chromatography or Recrystallization) evaporate->purify Yields crude product analyze Characterize Pure Product (NMR, MS, IR) purify->analyze final_product Final Product: 1-(4-ethoxy-3-methoxyphenyl)ethanone

Caption: Workflow for the synthesis of 1-(4-ethoxy-3-methoxyphenyl)ethanone.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(4-hydroxy-3-methoxyphenyl)ethanone (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes to establish an inert atmosphere. This prevents side reactions with atmospheric moisture and oxygen.

  • Addition of Alkylating Agent: Using a syringe, add bromoethane (1.0 mL, 13.4 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is typically effective.

    • Visualization: Check for the disappearance of the starting material spot (acetovanillone) and the appearance of a new, less polar product spot under UV light (254 nm).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-ethoxy-3-methoxyphenyl)ethanone.[1][10]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially the handling of DMF and bromoethane, must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Bromoethane: Is a toxic and potentially carcinogenic alkylating agent. Avoid inhalation and skin contact.[11]

    • DMF: Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

    • Potassium Carbonate: Can cause irritation upon contact with skin or eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Researchers must consult the Safety Data Sheets (SDS) for all chemicals before beginning this protocol. Adherence to institutional safety guidelines is mandatory.[12][13][14]

Product Characterization

Confirming the identity and purity of the synthesized 1-(4-ethoxy-3-methoxyphenyl)ethanone is crucial. The following analytical techniques are recommended:

TechniqueExpected Observations
¹H NMR Disappearance of the phenolic -OH proton singlet (typically > 8 ppm). Appearance of a triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H) corresponding to the new ethyl group. The aromatic and methoxy protons will show characteristic shifts.
¹³C NMR Appearance of two new signals in the aliphatic region (~15 ppm and ~64 ppm) for the ethyl group carbons. A shift in the resonance of the aromatic carbon directly attached to the ether oxygen.
Mass Spec (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the product (C₁₁H₁₄O₃ = 194.23 g/mol ).
IR Spectroscopy Disappearance of the broad O-H stretching band from the starting material (typically 3200-3500 cm⁻¹). Presence of C-O-C ether stretching bands.

Conclusion

The protocol described provides a reliable and scalable method for the O-alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone. By understanding the underlying Williamson ether synthesis mechanism and adhering to the detailed procedural and safety guidelines, researchers can effectively synthesize a variety of acetovanillone ethers. These derivatives serve as valuable intermediates for further functionalization and as key compounds in the exploration of new pharmaceuticals and other advanced materials.

References

  • Higuchi, Y., et al. (2022). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization. Applied and Environmental Microbiology, 88(16). Available at: [Link]

  • Negrel, J., & Javelle, F. (2010). The biosynthesis of acetovanillone in tobacco cell-suspension cultures. Phytochemistry, 71(7), 751-759. Available at: [Link]

  • Dexter, G. N., et al. (2022). Bacterial catabolism of acetovanillone, a lignin-derived compound. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 8 A: Alkylation with acetophenone as substrate. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). acetovanillone. The Good Scents Company. Available at: [Link]

  • Nguyen, C. M., et al. (2015). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]

  • Li, R., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. Molecules, 24(17), 3185. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA. Available at: [Link]

  • Landis, E. C., & Christianson, D. W. (2009). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 131(49), 17871-17881. Available at: [Link]

  • Pålsson, L., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. DiVA portal. Available at: [Link]

  • Nguyen, C. M., et al. (2015). Alkylation of phenol: a mechanistic view. Physical Chemistry Chemical Physics, 17(36), 23434-23443. Available at: [Link]

  • Polovich, M., & Clark, P. C. (2023). Management guidelines for preventing exposure to antineoplastics. PubMed Central. Available at: [Link]

  • Fetherolf, M. M., et al. (2022). Bacterial catabolism of acetovanillone, a lignin-derived compound. Proceedings of the National Academy of Sciences, 119(43). Available at: [Link]

  • Patil, D. V., & Yadav, G. D. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega, 5(24), 14756-14763. Available at: [Link]

  • Pan American Health Organization (PAHO). (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. PAHO. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]

  • ResearchGate. (n.d.). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Available at: [Link]

  • Li, R., et al. (2017). Synthesis of Apocynin Dimer Derivatives Combining L-cysteine and α-lipoic Acid. Chemical Research in Chinese Universities, 33, 788-792. Available at: [Link]

  • B. Braun Vet Care. (n.d.). HANDLING OF HAZARDOUS DRUGS. B. Braun Vet Care. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. ASHP. Available at: [Link]

  • Shu, J., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Hossian, A., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. PubMed Central. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-(4-hydroxy-3-methoxyphenyl)ethanone. ChemSynthesis. Available at: [Link]

  • ResearchGate. (n.d.). The molecular structure of acetovanillone. ResearchGate. Available at: [Link]

  • Shu, J., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Diapocynin. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. Available at: [Link]

  • Restivo, I., et al. (2024). Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model. MDPI. Available at: [Link]

  • He, H., et al. (2012). Apocynin: Molecular Aptitudes. PubMed Central. Available at: [Link]

  • da Rosa, G. Z., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(41), 36859-36870. Available at: [Link]

Sources

Application Note: The Strategic Role of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in the Convergent Synthesis of Iloperidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis and application of the key intermediate, 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, in the manufacturing of iloperidone. Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2][3] The synthetic strategy discussed herein focuses on a convergent approach, where this key intermediate serves as a crucial building block. This note elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses process optimization considerations.

Introduction to Iloperidone and its Synthesis

Iloperidone is a second-generation atypical antipsychotic that exhibits a unique pharmacological profile, acting as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual action is believed to be responsible for its efficacy in managing the symptoms of schizophrenia.[2] The chemical structure of iloperidone, 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, lends itself to a convergent synthetic strategy. This approach involves the synthesis of two key fragments which are then coupled in a final step.

The focus of this application note is the 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone moiety. This intermediate is strategically designed to provide two essential structural components of the final iloperidone molecule:

  • The 4-acetyl-2-methoxyphenoxy group.

  • A three-carbon propoxy linker with a reactive terminal bromide, poised for nucleophilic substitution.

This modular approach is highly efficient for industrial-scale production as it allows for the separate synthesis and purification of key fragments, leading to higher overall yields and purity of the final Active Pharmaceutical Ingredient (API).

Synthesis of the Key Intermediate: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

The synthesis of this critical intermediate is typically achieved via a Williamson ether synthesis, starting from the readily available raw material, acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone).

Synthetic Pathway

The reaction involves the O-alkylation of the phenolic hydroxyl group of acetovanillone with 1,3-dibromopropane.

G cluster_0 Synthesis of the Key Intermediate Acetovanillone 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) reaction + Acetovanillone->reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->reaction Intermediate 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone reaction->Intermediate K2CO3, Solvent (e.g., Acetonitrile)

Caption: Synthesis of the key bromo-intermediate from acetovanillone.

Experimental Protocol: Synthesis of Intermediate (7)

This protocol is a representative synthesis adapted from established literature.[4]

Materials:

  • 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add acetovanillone (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material (approx. 10 mL per gram of acetovanillone).

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq). The mixture will be a suspension.

  • Alkylating Agent: Add 1,3-dibromopropane (2.0-3.0 eq) to the suspension. Using an excess of the dibromoalkane is crucial to minimize the formation of the dimer impurity, where a second molecule of acetovanillone reacts at the other end of the propyl chain.[5]

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification:

    • Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The resulting product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure intermediate as a white or off-white solid.

Rationale and Scientific Insights
  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group (pKa ~10) to form the highly nucleophilic phenoxide ion. This is a classic application of the Williamson ether synthesis.

  • Solvent System: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is ideal.[6] These solvents solvate the potassium cation but leave the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.

  • Control of Impurities: The primary process-related impurity is the dimer, 1,1'-[propane-1,3-diylbis(oxy)]bis[3-methoxy-4,1-phenylene]diethanone.[5] Its formation is suppressed by using a significant excess of 1,3-dibromopropane.

Typical Data and Characterization
ParameterTypical ValueSource
Purity (HPLC) >99.0%[4]
Yield 65-80%[5]
Appearance White to off-white solid[5]
Melting Point 116-118 °C[5]

The structure of the intermediate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Final Step: Synthesis of Iloperidone via N-Alkylation

The purified bromo-intermediate is then coupled with the second key fragment, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, to form iloperidone.

Synthetic Pathway

This step is a nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as the nucleophile, displacing the bromide from the propoxy chain of the intermediate.

G cluster_1 Final Coupling Reaction to Synthesize Iloperidone Intermediate 1-(4-(3-Bromopropoxy)-3- methoxyphenyl)ethanone reaction + Intermediate->reaction Piperidine 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Piperidine->reaction Iloperidone Iloperidone reaction->Iloperidone Base (e.g., K2CO3) Solvent (e.g., MIPK) Catalyst (optional)

Caption: Final N-alkylation step in the synthesis of iloperidone.

Experimental Protocol: Synthesis of Iloperidone (1)

This protocol describes a modern, optimized approach for the final coupling step.[4][7]

Materials:

  • 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (Intermediate)

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Methyl isobutyl ketone (MIBK) or a water/heptane mixture

  • Optional: Potassium Iodide (KI) or a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

Procedure:

  • Reaction Setup: In a suitable reactor, charge 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq), the intermediate (1.0-1.1 eq), potassium carbonate (2.0-2.5 eq), and the chosen solvent (e.g., MIBK).

  • Catalyst Addition (Optional): If used, add a catalytic amount of KI or TBAB (0.05-0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 70-90°C and stir vigorously for 10-20 hours. The reaction progress should be monitored by HPLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts. Separate the organic layer.

    • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • The crude iloperidone will precipitate. The solid is then collected by filtration.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to achieve the high purity required for a pharmaceutical ingredient.[6]

Rationale and Scientific Insights
  • Base Function: The base (e.g., K₂CO₃) is essential for neutralizing the hydrochloride salt of the piperidine reactant to generate the free secondary amine, which is the active nucleophile. It also scavenges the HBr byproduct formed during the reaction.

  • Solvent Choice: While traditional syntheses used solvents like DMF, modern processes favor greener and less toxic options like methyl isobutyl ketone (MIBK).[4] Some processes utilize a biphasic system (water/heptane) with a phase-transfer catalyst.[7]

  • Use of Catalysts:

    • Potassium Iodide (KI): This leverages the Finkelstein reaction. The iodide ion displaces the bromide on the intermediate to form a more reactive iodo-intermediate in situ. Since iodide is a better leaving group than bromide, this significantly accelerates the rate of the subsequent N-alkylation.

    • Phase Transfer Catalyst (TBAB): In a biphasic system, the TBAB helps shuttle the aqueous-soluble base or piperidine salt into the organic phase where the bromo-intermediate resides, facilitating the reaction at the interface.[7] This approach can lead to very high yields and purity.[7]

Final Product Data
ParameterTypical ValueSource
Purity (HPLC) >99.9%[4]
Overall Yield ~65%[4]
Appearance White crystalline solid[6]

Industrial and Optimization Perspectives

For large-scale manufacturing, process efficiency, cost, and environmental impact are paramount.

  • One-Pot Synthesis: Several patents describe "one-pot" procedures where the bromo- or chloro-intermediate is synthesized and then directly reacted with the piperidine moiety without isolation.[6][8] This telescoping of steps reduces solvent usage, waste generation, and processing time, making it highly advantageous for industrial production.[8]

  • Impurity Control: Rigorous control of process-related impurities is mandated by regulatory bodies like the ICH. The synthesis and characterization of potential impurities, such as the dimer impurity or N-oxide derivatives, are critical for developing a robust and compliant manufacturing process.[3][5][9]

Conclusion

The use of 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone is a cornerstone of the modern, convergent synthesis of iloperidone. Its structure is expertly tailored to deliver a significant portion of the final API's framework in a single, efficient coupling step. Understanding the rationale behind the reaction conditions—from the choice of base and solvent to the strategic use of catalysts—enables chemists to optimize the synthesis for yield, purity, and scalability. The protocols and insights provided in this note serve as a comprehensive guide for professionals engaged in the synthesis of iloperidone and related pharmaceutical compounds.

References

  • New synthetic process of iloperidone. (2015). ResearchGate. [Link]

  • 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone | 3245-49-6. LookChem. [Link]

  • One-pot process for the synthesis of iloperidone - EP 2644608 A1. (2013). European Patent Office. [Link]

  • Novel process for iloperidone synthesis. (2014). ResearchGate. [Link]

  • Iloperidone | C24H27FN2O4 | CID 71360. PubChem, National Institutes of Health. [Link]

  • US20130261308A1 - One-pot process for the synthesis of iloperidone. (2013).
  • WO2011154860A1 - An improved process for preparing iloperidone. (2011).
  • Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. (2013). Semantic Scholar. [Link]

  • Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent. (2016). ResearchGate. [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2013). ResearchGate. [Link]

  • Iloperidone Impurities and Related Compound. Veeprho. [Link]

  • Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. (2013). Asian Journal of Chemistry. [Link]

Sources

Application Notes & Protocols: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Neuropsychiatric Drug Discovery

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, with CAS Number 3245-49-6, is a key organic intermediate whose structural framework is pivotal in the synthesis of numerous biologically active molecules.[1][2] Its architecture, featuring a reactive bromopropoxy linker attached to a methoxy-substituted acetophenone core, makes it an ideal precursor for constructing complex molecules, particularly those targeting the central nervous system (CNS). This molecule serves as a critical starting material for synthesizing a class of atypical antipsychotic agents and other psychotropic drugs.[1] The inherent reactivity of the terminal bromide allows for facile nucleophilic substitution, typically with nitrogen-containing heterocycles like piperazine, a common motif in CNS-active compounds.[3]

The primary utility of this compound lies in its role as a precursor to sophisticated arylpiperazine derivatives that exhibit potent and selective modulation of dopamine and serotonin receptors.[4][5] These receptors, particularly the dopamine D2/D3 and serotonin 5-HT1A/5-HT2A subtypes, are validated targets for treating a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.[6][7] The 3-bromopropoxy chain provides a flexible three-carbon spacer, which is often optimal for achieving high-affinity interactions within the binding pockets of these G-protein coupled receptors (GPCRs).

Core Application: A Gateway to Third-Generation Antipsychotics

The most prominent application of 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone is in the synthesis of "dopamine stabilizers" or D2/D3 receptor partial agonists.[8][9] Unlike first-generation antipsychotics that act as full antagonists at D2 receptors, leading to significant extrapyramidal side effects, and second-generation agents that often cause metabolic issues, third-generation drugs like brexpiprazole and cariprazine offer a more nuanced mechanism.[4][6] They act as partial agonists, meaning they can reduce dopamine activity in hyperdopaminergic brain regions (like the mesolimbic pathway, associated with positive symptoms) and increase it in hypodopaminergic regions (like the mesocortical pathway, linked to negative and cognitive symptoms).[8][9] This stabilizing effect is thought to improve the overall side-effect profile, particularly concerning motor symptoms and hyperprolactinemia.[8]

Cariprazine, for instance, exhibits a high affinity for D3 receptors in addition to its D2 partial agonism, a feature believed to contribute to its efficacy against negative symptoms and cognitive deficits in schizophrenia.[10][11] The synthesis of these complex molecules often relies on intermediates derived directly from 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone, highlighting its strategic importance in modern medicinal chemistry.

Physicochemical Properties & Reactivity Profile

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 3245-49-6[1][2][12]
Molecular Formula C12H15BrO3[12][13]
Molecular Weight 287.15 g/mol [2]
Appearance Typically a solid[14]
Storage 2-8°C, Sealed in dry conditions[2][12]
Key Reactive Sites 1. C-Br Bond: Primary electrophilic site for SN2 reactions. 2. Acetyl Group: Carbonyl can undergo various transformations (e.g., reduction, reductive amination).N/A

The primary mode of reactivity is the alkylation of a nucleophile (commonly a secondary amine) via the displacement of the bromide ion. The methoxy group ortho to the propoxy chain can exert a modest electronic influence on the aromatic ring, but the dominant feature for synthetic strategy is the electrophilic propyl bromide tail.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of an Arylpiperazine Derivative Targeting D2/5-HT2A Receptors

This protocol details a representative N-alkylation reaction to synthesize a key intermediate used in the development of atypical antipsychotics. The target molecule, 1-(3-Methoxy-4-(3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone , serves as a scaffold that can be further modified.

Workflow Diagram: Synthesis to Characterization

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis & QC A 1. Reagent Prep: Weigh Starting Material & 1-Phenylpiperazine B 2. Reaction Setup: Dissolve in Acetonitrile, Add K2CO3 (base) A->B Combine C 3. Alkylation Reaction: Reflux at 80°C, Monitor by TLC (8-12h) B->C Heat D 4. Quenching: Cool to RT, Filter solids, Evaporate solvent C->D Reaction Complete E 5. Extraction: Dissolve in DCM, Wash with H2O D->E Isolate F 6. Purification: Dry (Na2SO4), Concentrate, Column Chromatography E->F Purify G 7. Characterization: Obtain 1H NMR, 13C NMR, & Mass Spec (LC-MS) F->G Purified Compound H 8. Purity Check: Analyze by HPLC G->H Validate I Final Product: Verify Structure & Purity >95% H->I Confirm G cluster_key Interaction Key Receptor GPCR Binding Pocket Extracellular Transmembrane Domain Intracellular Ligand Phenylpiperazine Propoxy Linker Methoxy-Acetophenone Ligand:p0->Receptor:f2 Hydrophobic/ Aromatic Interactions (e.g., with Phe, Trp residues) Ligand:p1->Receptor:f2 Provides optimal distance & flexibility Ligand:p2->Receptor:f2 Hydrogen Bonding (Carbonyl Oxygen) & Polar Interactions k1 k2 k3 k1_box k2_box k3_box

Sources

Comprehensive HPLC Method for the Analysis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone: A Stability-Indicating Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The developed method is designed to be stability-indicating, capable of separating the main analyte from potential degradation products formed under various stress conditions. This document provides a detailed protocol, including system suitability parameters, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Introduction: The Significance of Methodical Analysis

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), including the atypical antipsychotic drug iloperidone.[1] Its purity and stability are paramount to ensuring the quality and safety of the final drug product. Therefore, a well-defined and validated analytical method is essential for its characterization and for monitoring its stability throughout the manufacturing process and storage.

This application note addresses the need for a precise and accurate HPLC method. The core of this protocol is a reversed-phase C18 column, selected for its versatility in separating compounds of moderate polarity like the target analyte.[6][7] The mobile phase, a gradient of acetonitrile and a phosphate buffer, is optimized to achieve excellent resolution and peak shape. A photodiode array (PDA) detector is recommended to allow for the determination of the optimal detection wavelength and to assess peak purity, a critical aspect of a stability-indicating method.[3][8][9][10][11]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Name 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone[11][12][13][14][15]
CAS Number 3245-49-6[1][11][12][14][15]
Molecular Formula C12H15BrO3[11][12]
Molecular Weight 287.15 g/mol [12]
Structure

Predicted Polarity Moderately polar, suitable for reversed-phase chromatography

Experimental Protocol: A Step-by-Step Guide

This protocol provides a comprehensive guide for the HPLC analysis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary pump, autosampler, column oven, PDA detectorStandard configuration for robust method development and validation.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA general-purpose reversed-phase column offering good resolution for a wide range of compounds.[6][7]
Mobile Phase A 20 mM Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acidA buffered aqueous phase to ensure reproducible retention times for ionizable compounds.
Mobile Phase B Acetonitrile (HPLC Grade)A common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient Elution 0-5 min: 40% B; 5-15 min: 40-70% B; 15-20 min: 70% B; 20-22 min: 70-40% B; 22-25 min: 40% BA gradient program is employed to ensure the elution of the main peak with good symmetry and to separate it from potential, more or less polar, degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume helps to minimize band broadening.[6]
Detection PDA Detector, 200-400 nm. Quantitation at ~244 nm.A PDA detector allows for the acquisition of the full UV spectrum, enabling the selection of the optimal wavelength for quantification and the assessment of peak purity.[3][8][9][10][11] Based on the UV spectra of similar acetophenone derivatives, a wavelength of approximately 244 nm is a good starting point for detection.[1][16]
Reagent and Sample Preparation

Mobile Phase A Preparation:

  • Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 using diluted phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone reference standard.

  • Dissolve in a 100 mL volumetric flask with a diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation:

  • Prepare the sample in the same manner as the standard solution to achieve a final concentration of approximately 100 µg/mL.

Method Validation Workflow

The following diagram illustrates the key stages of validating the analytical method in accordance with ICH guidelines.[2][3][4][5]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method Optimization Method Optimization Specificity Specificity (Forced Degradation) Method Optimization->Specificity Establishes Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: HPLC method validation workflow.

Stability-Indicating Aspects: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[2][5][8][14][17][18] The goal is to achieve 5-20% degradation of the active substance.[13]

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The developed HPLC method should be able to resolve the parent peak from all significant degradation product peaks. The ether linkage in the molecule may be susceptible to cleavage under acidic or basic conditions.[12][17][19][20]

Data Analysis and System Suitability

For the method to be considered valid for routine use, the chromatographic system must pass the system suitability tests.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)
% RSD of Retention Times ≤ 1.0% (for 6 replicate injections)

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantitative analysis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. Its stability-indicating nature, once confirmed through forced degradation studies, makes it suitable for quality control and stability monitoring in a pharmaceutical development setting. The use of a PDA detector adds a layer of confidence by allowing for peak purity assessment. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this important pharmaceutical intermediate.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]

  • Understand TLC and HPLC Analysis of Acetophenone. StudyRaid. Available from: [Link]

  • 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone. LookChem. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. Available from: [Link]

  • UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... ResearchGate. Available from: [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PubMed. Available from: [Link]

  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. Available from: [Link]

  • HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • A validated reverse phase high performance liquid chromatographic assay method for the estimation of iloperidone in bulk and commercial. JOCPR. Available from: [Link]

  • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Medium. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • A validated reverse phase high performance liquid chromatographic assay method for the estimation of iloperidone in bulk and commercial tablet dosage form. JOCPR. Available from: [Link]

  • Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]

  • 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone_CAS:3245-49-6. ChemHui. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). ResearchGate. Available from: [Link]

Sources

Application Note & Protocol: Synthesis of a Novel Radiolabeled Ketone for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel PET Tracers

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative insights into physiological, biochemical, and pharmacological processes in vivo.[1][2] The power of PET lies in its use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide.[3] The development of novel PET tracers is a cornerstone of advancing molecular imaging in both preclinical research and clinical diagnostics, enabling the visualization of specific molecular targets like receptors, enzymes, and transporters.[1][2] This application note provides a detailed protocol for the synthesis of a non-radiolabeled standard, 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone, and a comprehensive guide to the synthesis and purification of its radiolabeled analogue for PET imaging. The described methodologies are designed for researchers, scientists, and professionals in drug development.

The target molecule, a derivative of vanillin, presents a versatile scaffold that has been explored for various therapeutic applications.[4][5][6] Its structure is amenable to radiolabeling, making it an interesting candidate for the development of new PET imaging agents. This guide will focus on a robust synthetic route to the precursor and a plausible, well-documented strategy for radiolabeling with Fluorine-18, the most commonly used radionuclide for PET due to its favorable half-life of 109.8 minutes.[7][8]

Part 1: Synthesis of the Non-Radiolabeled Standard: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

A crucial first step in the development of a new PET tracer is the synthesis of the non-radiolabeled ("cold") analogue. This compound serves as a reference standard for characterization (e.g., NMR, MS) and for co-injection during HPLC purification of the radiolabeled product to confirm its identity.[9] The synthesis of 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone is achieved through a straightforward O-alkylation of acetovanillone.

Causality of Experimental Choices:
  • Starting Material: Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) is a commercially available and relatively inexpensive starting material derived from vanillin.

  • Alkylation Agent: 1,3-Dibromopropane is chosen to introduce the 3-bromopropoxy chain. Using a dibromoalkane allows for a single-step introduction of the functionalized chain.

  • Base and Solvent: The reaction is performed under basic conditions to deprotonate the phenolic hydroxyl group of acetovanillone, forming a more nucleophilic phenoxide ion.[10] A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of SN2 reaction as it solvates the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[10]

  • Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Experimental Protocol: Synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Materials:

  • Acetovanillone

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of acetovanillone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide.

  • Add 1,3-dibromopropane (3.0 eq) to the reaction mixture. The excess is used to minimize the formation of the dimerized product.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone as a solid.

Part 2: Radiolabeling for PET Imaging: Synthesis of 1-(4-(3-[¹⁸F]Fluoropropoxy)-3-methoxyphenyl)ethanone

For PET imaging, a positron-emitting radionuclide must be incorporated into the molecule. Here, we describe a protocol for the synthesis of the ¹⁸F-labeled analogue, 1-(4-(3-[¹⁸F]fluoropropoxy)-3-methoxyphenyl)ethanone. This is achieved via a nucleophilic substitution reaction on a suitable precursor.

Precursor Synthesis: 1-(4-(3-Tosyloxypropoxy)-3-methoxyphenyl)ethanone

The bromo- leaving group in the cold standard is not ideal for radiofluorination due to competing elimination reactions. A better leaving group, such as a tosylate, is required for efficient nucleophilic substitution with [¹⁸F]fluoride.

Protocol: Synthesis of the Tosylate Precursor

  • Synthesize 1-(4-(3-hydroxypropoxy)-3-methoxyphenyl)ethanone by reacting acetovanillone with 3-bromopropanol in the presence of a base.

  • Dissolve the resulting alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the tosylate precursor.

Radiolabeling Protocol: [¹⁸F]Fluorination

The radiosynthesis of PET tracers must be performed rapidly due to the short half-life of the radionuclides.[8] Automated synthesis modules are typically used to handle the high levels of radioactivity and ensure reproducibility.[11]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water (from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • The tosylate precursor (1-(4-(3-tosyloxypropoxy)-3-methoxyphenyl)ethanone)

  • HPLC purification system with a semi-preparative C18 column

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Add a solution of the tosylate precursor (2-5 mg) in anhydrous acetonitrile to the dried [¹⁸F]K/K₂₂₂ complex. Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column.[12][13] Collect the fraction corresponding to the ¹⁸F-labeled product, which is identified by co-elution with the non-radiolabeled standard.

  • Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with sterile water to remove the HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

Data Presentation
ParameterExpected Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>95%
Molar Activity (at end of synthesis)>1 Ci/µmol
Total Synthesis Time45-60 minutes
Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_cold Part 1: Non-Radiolabeled Standard Synthesis cluster_hot Part 2: Radiolabeled Tracer Synthesis Acetovanillone Acetovanillone Alkylation O-Alkylation (1,3-Dibromopropane, K₂CO₃, DMF) Acetovanillone->Alkylation Standard 1-(4-(3-Bromopropoxy)-3- methoxyphenyl)ethanone (Reference Standard) Alkylation->Standard Acetovanillone2 Acetovanillone Precursor_Synth Precursor Synthesis (3-Bromopropanol, TsCl) Acetovanillone2->Precursor_Synth Precursor Tosylate Precursor Precursor_Synth->Precursor Radiolabeling [¹⁸F]Fluorination ([¹⁸F]F⁻, K₂₂₂, K₂CO₃, MeCN) Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Final_Product [¹⁸F]-Labeled Product (For PET Imaging) Purification->Final_Product

Caption: Synthetic workflow for the non-radiolabeled standard and the radiolabeled PET tracer.

Trustworthiness: A Self-Validating System

The reliability of a PET tracer is paramount for its application in research and clinical settings. This protocol incorporates several self-validating steps to ensure the quality and identity of the final radiolabeled product.

  • Co-elution in HPLC: The identity of the radiolabeled product is confirmed by demonstrating that it has the same retention time as the well-characterized, non-radiolabeled standard during HPLC analysis.[9]

  • Radiochemical Purity Analysis: Analytical HPLC is used to determine the radiochemical purity of the final product, ensuring that it is free from radioactive impurities.[12]

  • Molar Activity Determination: The molar activity (radioactivity per mole of the compound) is a critical parameter for PET tracers, as it influences the signal-to-noise ratio of the PET image and minimizes the potential for pharmacological effects.

  • Quality Control Testing: Before administration, the final product must undergo a series of quality control tests, including pH measurement, sterility testing, and endotoxin analysis, to ensure it is safe for in vivo use.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone and its ¹⁸F-radiolabeled analogue for PET imaging. By following the detailed methodologies and quality control procedures outlined, researchers can reliably produce this novel radiotracer for further evaluation in preclinical and potentially clinical settings. The modular nature of the synthesis allows for future modifications to the scaffold to optimize its properties as a PET imaging agent.

References

  • Z. Szucs, et al. (2008). Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction.
  • M. J. Glass, et al. (2012). Modular Strategies for PET Imaging Agents. Current Opinion in Chemical Biology, 16(3-4), 318-324.
  • P. J. H. Scott, et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 4.
  • J. D. Miller, et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • ChemPep. (n.d.). PET Probe Precursor Synthesis. ChemPep Inc.
  • S. H. Liang, et al. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 25(21), 5005.
  • Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key.
  • Radiopaedia. (2025). PET radiotracers. Radiopaedia.org.
  • R. M. van der Wildt, et al. (2019). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Chemical Neuroscience, 10(6), 2845-2856.
  • PrepChem. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. PrepChem.com.
  • PharmaXChange.info. (2011).
  • S. M. Preshlock, et al. (2022).
  • R. Paul, et al. (2020). Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 30(21), 127521.
  • Y. Liu, et al. (2021). Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645.
  • A. M. Samee, et al. (2021). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. RSC Advances, 11(42), 26055-26068.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this common O-alkylation reaction. The target molecule is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic agent iloperidone.[1] The synthesis is typically achieved via a Williamson ether synthesis, reacting acetovanillone with 1,3-dibromopropane.[2][3] While mechanistically straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common experimental issues.

Reaction Overview

The primary transformation involves the deprotonation of the phenolic hydroxyl group of acetovanillone to form a phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction.[2][3][4]

Main Reaction:

  • Step 1 (Deprotonation): Acetovanillone + Base → Acetovanillone Phenoxide

  • Step 2 (SN2 Attack): Acetovanillone Phenoxide + 1,3-Dibromopropane → 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone + Bromide Salt

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield & Formation of a Major, Less-Polar Impurity

Question: My reaction has a low yield of the desired product, and TLC/LCMS analysis shows a significant amount of a much less polar byproduct with a mass corresponding to (2 * Acetovanillone + C3H6). What is this impurity and how can I prevent it?

Answer:

Root Cause Analysis: This major impurity is almost certainly the bis-alkylated dimer: 1,3-bis(4-acetyl-2-methoxyphenoxy)propane .

This side reaction occurs in two steps:

  • The desired product, 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone, is formed.

  • This newly formed product, which still contains a reactive alkyl bromide, is attacked by another molecule of the acetovanillone phenoxide.

This is a classic issue when using a difunctional electrophile like 1,3-dibromopropane. If the concentration of the phenoxide nucleophile is high relative to the dibromoalkane, the second substitution becomes statistically probable.

Solutions & Preventative Measures:

  • Molar Ratio Adjustment: The most effective way to suppress the formation of the dimer is to use a significant excess of the alkylating agent, 1,3-dibromopropane. A molar ratio of 3 to 5 equivalents of 1,3-dibromopropane to 1 equivalent of acetovanillone is recommended. This ensures that the phenoxide is more likely to encounter a molecule of the starting dibromide rather than the mono-alkylated product.

  • Slow Addition: Adding the acetovanillone/base mixture slowly to the solution of 1,3-dibromopropane can help maintain a low concentration of the phenoxide, further favoring the initial mono-alkylation reaction.

  • Reaction Monitoring: Carefully monitor the reaction by TLC. The dimer will appear as a significantly less polar spot (higher Rf) than the desired product. Stop the reaction once the starting acetovanillone is consumed but before the dimer spot intensifies.

Issue 2: Reaction Stalls / Incomplete Conversion

Question: My reaction seems to stop, leaving a large amount of unreacted acetovanillone, even after prolonged heating. What could be the cause?

Answer:

Root Cause Analysis: Incomplete conversion is typically due to issues with the deprotonation step or the overall reaction conditions.

  • Insufficient or Inappropriate Base: The pKa of the phenolic proton on acetovanillone is roughly 10. For complete deprotonation, a base that forms a conjugate acid with a pKa significantly higher than 10 is required. Weak bases like sodium bicarbonate (NaHCO₃) will be ineffective. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be hampered by poor solubility in some organic solvents.[5][6]

  • Presence of Water: The phenoxide is a strong base and can be protonated by water, quenching the nucleophile. Using wet solvents or reagents will inhibit the reaction. Anhydrous conditions are crucial.

  • Low Reaction Temperature: Like most SN2 reactions, this ether synthesis requires sufficient thermal energy to overcome the activation barrier.[3] Room temperature is often too low for this transformation to proceed at a reasonable rate.

Solutions & Preventative Measures:

  • Choice of Base and Solvent:

    • Use a suitable base such as anhydrous potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH).[7]

    • Pair the base with an appropriate polar aprotic solvent like acetone, DMF, or acetonitrile.[3][8] These solvents effectively dissolve the reagents and do not interfere with the SN2 mechanism. For K₂CO₃, DMF is an excellent choice due to its high boiling point and ability to solvate cations.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. If using K₂CO₃, it can be dried in an oven before use.

  • Increase Temperature: The reaction is typically conducted at elevated temperatures, often between 60-100 °C, depending on the solvent.[3] Refluxing in acetone (56 °C) or heating in DMF (e.g., 80 °C) is common.[6]

Issue 3: Formation of Multiple Minor Impurities

Question: Besides the main product and dimer, I am seeing several other minor spots on my TLC plate. What are the likely side products?

Answer:

Root Cause Analysis: Several minor side reactions can occur:

  • C-Alkylation: While O-alkylation is kinetically favored for phenoxides, some C-alkylation can occur, especially at higher temperatures.[9] This would result in the propyl-bromide chain being attached to the aromatic ring instead of the phenolic oxygen.

  • Elimination: 1,3-dibromopropane can undergo elimination (E2) in the presence of a strong base to form allyl bromide. The phenoxide can then react with allyl bromide, leading to the formation of 1-(4-(allyloxy)-3-methoxyphenyl)ethanone.

  • Hydrolysis: If there is water in the reaction or during workup, 1,3-dibromopropane can be hydrolyzed to 3-bromopropanol. This alcohol can then be alkylated by another molecule of 1,3-dibromopropane or react with the phenoxide.

Solutions & Preventative Measures:

  • Control Temperature: Avoid excessively high temperatures to minimize C-alkylation.

  • Use a Moderately Strong Base: Using a base like K₂CO₃ instead of a very strong, sterically hindered base like potassium tert-butoxide can reduce the likelihood of elimination reactions.

  • Strict Anhydrous Conditions: As mentioned before, rigorously excluding water will prevent hydrolysis side reactions.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus the primary side reaction leading to dimer formation.

reaction_pathways cluster_main Desired Pathway cluster_side Side Reaction A Acetovanillone Phenoxide P 1-(4-(3-Bromopropoxy)-3- methoxyphenyl)ethanone (Desired Product) A->P  S_N2 Attack   B 1,3-Dibromopropane (Excess) B->P D 1,3-bis(4-acetyl-2-methoxyphenoxy)propane (Dimer Impurity) P->D  S_N2 Attack by  another Phenoxide  

Caption: Main reaction pathway vs. the competing side reaction.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Table 1: Reagents and Reaction Conditions

Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Notes
Acetovanillone1.01.66 gStarting material.
1,3-Dibromopropane4.08.08 g (4.0 mL)Use in excess to minimize dimerization.
Potassium Carbonate2.53.45 gAnhydrous, finely powdered.
Solvent (DMF)-50 mLAnhydrous grade.
Temperature-80 °C
Reaction Time-4-8 hoursMonitor by TLC.
Expected Yield-75-85%Varies based on purity and workup.

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetovanillone (1.66 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).

  • Add Solvent & Reagent: Add anhydrous DMF (50 mL) followed by 1,3-dibromopropane (4.0 mL, 40 mmol).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product spot should appear below the non-polar 1,3-dibromopropane and above the highly polar acetovanillone starting material.

  • Workup: Once the acetovanillone is consumed, cool the reaction to room temperature. Pour the mixture into 200 mL of cold water. A white precipitate (the product) should form.

  • Isolation: Stir the aqueous mixture for 30 minutes to fully precipitate the product. Collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol or ethanol to yield a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism for the α-tosylation of acetophenone. [Link]

  • LookChem. (n.d.). 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone. [Link]

  • Oreate AI Blog. (2026). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • National Institutes of Health. (n.d.). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6. [Link]

  • Chemistry LibreTexts. (2020). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Google Patents. (n.d.). Method of producing 1-(4 methoxy-phenyl)- butanone.
  • PubMed Central. (n.d.). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling. [Link]

  • ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View. [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol. [Link]

  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

  • ResearchGate. (n.d.). Alkylation of acetophenone (8) with different alcohols (9a)a. [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone. [Link]

Sources

Technical Support Center: Byproduct Formation in the Alkylation of Acetovanillone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of acetovanillone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern byproduct formation, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the alkylation of acetovanillone. Each question is followed by a detailed explanation and actionable solutions.

Question 1: My primary byproduct is from alkylation on the aromatic ring. Why am I getting C-alkylation instead of the desired O-alkylation?

Answer: This is a classic problem rooted in the electronics of the acetovanillone phenoxide, which is an ambident nucleophile . This means it has two nucleophilic sites: the oxygen atom (leading to O-alkylation) and the carbon atoms of the aromatic ring, particularly the position ortho to the hydroxyl group (leading to C-alkylation).[1][2] The selectivity between these two pathways is not random; it is highly dependent on the reaction conditions you choose.

The key is understanding the concept of "hard" and "soft" acid-base (HSAB) theory. The oxygen atom is a "hard" nucleophile, while the ring carbons are "softer". Hard electrophiles tend to react with the hard oxygen center, while softer electrophiles may react at the carbon positions.[3]

Several factors dictate the O/C alkylation ratio:

  • Solvent: This is often the most influential factor.[2]

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are excellent at solvating the cation (like Na⁺ or K⁺) but do not form strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen "naked" and highly nucleophilic, strongly favoring O-alkylation .[2][4]

    • Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen. This shields the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more competitive sites for attack, thus favoring C-alkylation .[2][4]

  • Counter-ion: The nature of the cation associated with the phenoxide matters. Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) coordinate less tightly with the hard oxygen atom, increasing its reactivity and favoring O-alkylation . Smaller, "harder" cations like lithium (Li⁺) can chelate more tightly, potentially promoting C-alkylation under certain conditions.[4]

  • Alkylating Agent: The leaving group on your alkylating agent (R-X) plays a role. Softer leaving groups like iodide (I⁻) are used for C-alkylation, while harder leaving groups like tosylates (OTs) or bromides (Br⁻) are generally preferred for O-alkylation in this context.[3][4]

Summary Table: Controlling O- vs. C-Alkylation
FactorTo Favor O-Alkylation (Desired Ether)To Favor C-Alkylation (Byproduct)Rationale
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (Ethanol, Water)Aprotic solvents leave the oxygen nucleophile "naked" and more reactive.[2][4]
Counter-ion K⁺, Cs⁺Li⁺, Na⁺Larger cations coordinate less tightly with the phenoxide oxygen.[4]
Alkylating Agent R-Br, R-OTsR-IMatches the "hardness" of the electrophile to the desired nucleophilic site.[3]
Temperature ModerateHigherHigher temperatures can sometimes favor C-alkylation.
Workflow for Diagnosing O- vs. C-Alkylation Issues

G start Problem: C-Alkylation Byproduct Detected solvent What solvent are you using? start->solvent protic Protic (e.g., Ethanol, Water) solvent->protic Protic aprotic Aprotic (e.g., DMF, DMSO) solvent->aprotic Aprotic solution1 Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) protic->solution1 base What base/counter-ion is present (e.g., NaH, K2CO3)? aprotic->base end Problem Resolved solution1->end na_li Na⁺ or Li⁺ based base->na_li Small Cation k_cs K⁺ or Cs⁺ based base->k_cs Large Cation solution2 Switch to a base with a larger counter-ion (e.g., K2CO3, Cs2CO3) na_li->solution2 check_agent Review Alkylating Agent k_cs->check_agent solution2->end iodide Using Alkyl Iodide check_agent->iodide 'Soft' LG bromide Using Alkyl Bromide/Tosylate check_agent->bromide 'Harder' LG solution3 Consider using an Alkyl Bromide or Tosylate instead of Iodide iodide->solution3 bromide->end solution3->end

Caption: Troubleshooting decision tree for C-alkylation.

Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer: The formation of an alkene is a clear sign that the E2 elimination pathway is outcompeting the desired Sₙ2 substitution reaction.[2] This is a very common side reaction in Williamson ether synthesis, particularly under the following conditions:

  • Structure of the Alkyl Halide: This is the most critical factor. The Sₙ2 reaction works best with methyl and primary alkyl halides.[5]

    • Secondary alkyl halides are prone to both substitution and elimination.

    • Tertiary alkyl halides will almost exclusively yield the elimination product. The phenoxide of acetovanillone is a strong base, which will readily abstract a proton from a sterically hindered alkyl halide.[1][5]

  • Reaction Temperature: Higher temperatures favor elimination over substitution. Elimination reactions often have a higher activation energy, so increasing the temperature gives the elimination pathway a kinetic advantage.[2]

  • Base Strength: While a strong base is needed to deprotonate the acetovanillone, very high concentrations or excessively strong bases can increase the rate of elimination.

Solutions:

  • Choose the Right Alkyl Halide: The most effective strategy is to use a primary alkyl halide . If you are synthesizing an asymmetrical ether, always choose the synthetic route where the less sterically hindered group is the alkyl halide.[2]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will generally favor the Sₙ2 pathway.[2] Start at room temperature and only heat if the reaction is unacceptably slow, monitoring for alkene formation by TLC or GC-MS.

  • Use a Milder Base (if possible): While you need to deprotonate the phenol, using a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and less likely to promote elimination than stronger bases like sodium hydride (NaH), especially at higher temperatures.

Question 3: My product mixture contains di- and poly-alkylated species. How can I improve selectivity for mono-alkylation?

Answer: Over-alkylation occurs when the initially formed product reacts further with the alkylating agent. In the case of acetovanillone, this is less common than C-alkylation but can occur if other reactive sites are present or if C-alkylation occurs first, followed by O-alkylation. More commonly in ketone alkylation, the mono-alkylated product itself can be deprotonated and react again.[6]

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acetovanillone relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before it can react with the product.

  • Order of Addition: Add the alkylating agent slowly and dropwise to the solution of the pre-formed acetovanillone phenoxide. This maintains a low concentration of the electrophile and favors reaction with the more abundant starting material phenoxide.[6]

  • Maintain Low Temperature: As with other side reactions, lower temperatures (e.g., 0 °C to room temperature) can help improve selectivity by slowing down the rate of the second alkylation.[6]

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism for the desired O-alkylation of acetovanillone?

The desired reaction is a Williamson ether synthesis .[1] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][7] First, a base is used to deprotonate the phenolic hydroxyl group of acetovanillone, forming a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether C-O bond in a single, concerted step.[7]

FAQ 2: What is Phase-Transfer Catalysis (PTC) and can it help my reaction?

Phase-Transfer Catalysis (PTC) is an incredibly useful technique for reactions where the nucleophile (like the acetovanillone phenoxide, often as a salt) and the electrophile (the alkyl halide, usually in an organic solvent) are in different, immiscible phases.[8] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the alkyl halide.[8][9]

Benefits of using PTC:

  • Milder Reaction Conditions: Often allows the use of weaker, inexpensive bases like NaOH or K₂CO₃ in a biphasic system (e.g., toluene/water).[9]

  • Increased Reaction Rates: Accelerates the reaction by bringing the reactants together.[8]

  • Reduced Side Reactions: Can improve selectivity for O-alkylation by avoiding harsh, anhydrous conditions.[10]

FAQ 3: What are the best general-purpose starting conditions for a clean O-alkylation of acetovanillone?

For a robust starting point aimed at minimizing byproducts, consider the following conditions:

  • Substrate: Acetovanillone (1.0 eq)

  • Alkylating Agent: Primary alkyl bromide (1.1-1.2 eq)

  • Base: Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent: Anhydrous DMF or Acetonitrile

  • Temperature: Room temperature to 50 °C

  • Monitoring: TLC analysis until consumption of starting material.

Diagram: Competing Alkylation Pathways

G cluster_0 Reaction System cluster_1 Potential Products Acetovanillone Acetovanillone Phenoxide (Ambident Nucleophile) O_Alk Desired Product: O-Alkylated Ether Acetovanillone->O_Alk  O-Attack (Favored in Polar Aprotic Solvents) C_Alk Byproduct: C-Alkylated Phenol Acetovanillone->C_Alk  C-Attack (ortho) (Favored in Polar Protic Solvents) AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->O_Alk AlkylHalide->C_Alk

Sources

Technical Support Center: Synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone. This document is intended for researchers, chemists, and drug development professionals who are utilizing this key intermediate and may encounter challenges in its synthesis. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles.

Overview of the Synthesis

The target molecule, 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone, is typically synthesized via the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-hydroxy-3-methoxyacetophenone (acetovanillone) with an alkylating agent, in this case, 1,3-dibromopropane. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of acetovanillone, generated in situ by a base, attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion.[1][2][3]

While seemingly straightforward, this synthesis is prone to several issues that can lead to low yields, including incomplete reactions, the formation of byproducts, and challenges in purification. This guide will address these specific problems.

Primary Reaction Scheme:
  • Reactants: 4-Hydroxy-3-methoxyacetophenone (Acetovanillone) and 1,3-Dibromopropane

  • Base: Typically a moderate base like Potassium Carbonate (K₂CO₃)

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions that a researcher might encounter during the experiment, followed by detailed explanations and actionable solutions.

Question 1: "My reaction yield is consistently low. What are the most likely causes?"

Low yield is the most common complaint and can stem from several factors, from reaction conditions to the purity of your starting materials.

Possible Cause A: Incomplete Deprotonation of the Phenol

  • The Chemistry: The Williamson ether synthesis requires the formation of a phenoxide, which is a much stronger nucleophile than the neutral phenol.[2] If the base used is too weak or used in insufficient quantity, the concentration of the reactive phenoxide will be low, slowing down the reaction and leading to incomplete conversion.

  • Solution:

    • Choice of Base: For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often ideal. They are strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of elimination or other side reactions.[3][4]

    • Stoichiometry: Ensure you are using at least 1.1 to 1.5 molar equivalents of the base relative to the acetovanillone to drive the equilibrium towards the phenoxide.

    • Anhydrous Conditions: Water can consume the base and protonate the phenoxide, hindering the reaction. Ensure your solvent is anhydrous and that the glassware is properly dried.

Possible Cause B: Competing Side Reactions

  • The Chemistry: The most significant side reaction is the formation of a di-substituted byproduct where a second molecule of acetovanillone reacts with the other end of the product molecule. Another competing reaction is the E2 elimination of HBr from the alkyl halide, promoted by the basic alkoxide, though this is less likely with a primary halide.[4]

  • Solution:

    • Control Stoichiometry: Use a significant excess of the alkylating agent, 1,3-dibromopropane (typically 3-5 equivalents). This ensures that the phenoxide is more likely to encounter a molecule of 1,3-dibromopropane than the already-formed product, minimizing the formation of the dimer.

    • Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C).[1] While higher temperatures can increase the reaction rate, they can also favor elimination and other side reactions.[4]

Possible Cause C: Poor Solvent Choice

  • The Chemistry: The SN2 reaction is fastest in polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] These solvents solvate the cation (e.g., K⁺) but leave the nucleophile (phenoxide) relatively "naked" and highly reactive. Protic solvents like ethanol or water will solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[1]

  • Solution: Use a dry, polar aprotic solvent. DMF is an excellent choice for this reaction due to its high polarity and boiling point, allowing for a good temperature range.

Question 2: "My TLC analysis shows a significant amount of unreacted acetovanillone, even after prolonged reaction time. Why isn't the reaction going to completion?"

This is a clear sign that the reaction rate is too low or that the reaction has stalled.

  • The Chemistry: Besides incomplete deprotonation (see Q1), this issue can arise from poor nucleophile availability or deactivation of the alkyl halide.

  • Solutions:

    • Add a Phase-Transfer Catalyst (PTC): If you are using a base like K₂CO₃ which has low solubility in organic solvents, the reaction is happening at the solid-liquid interface, which can be slow. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can shuttle the phenoxide anion into the organic phase, dramatically increasing the reaction rate.[1][5][6] Use a catalytic amount (5-10 mol%).

    • Check Reagent Quality: Ensure your 1,3-dibromopropane has not degraded. Over time, it can hydrolyze or eliminate to form impurities that will not participate in the reaction. Consider purifying it by distillation if its quality is suspect.[7]

    • Increase Temperature: If you are running the reaction at a low temperature, a modest increase (e.g., from 60 °C to 80 °C) can significantly speed up the reaction. Monitor by TLC to ensure side products do not begin to dominate.[1]

Question 3: "My crude product shows two major new spots on the TLC plate. One is my desired product, but what is the other, less polar spot?"

This less polar spot is almost certainly the di-substituted byproduct.

  • The Chemistry: This byproduct, 1,3-bis((2-methoxy-4-acetyl)phenoxy)propane, is formed when the bromide of the initial product molecule undergoes a second Williamson ether synthesis with another molecule of acetovanillone phenoxide. Because it lacks the polar phenolic -OH group and has two ether linkages, it will be significantly less polar than the starting material and slightly less polar than the desired mono-substituted product.

  • Solutions:

    • Excess Alkylating Agent: As mentioned in Q1, using a large excess (3-5 equivalents or more) of 1,3-dibromopropane is the most effective way to suppress this side reaction.

    • Slow Addition: Consider adding the acetovanillone/base slurry slowly to the solution of 1,3-dibromopropane. This maintains a high concentration of the dibromide relative to the phenoxide throughout the reaction.

    • Purification: This byproduct can typically be separated from the desired product using flash column chromatography.[8] The less polar nature of the byproduct will cause it to elute first.

Data Summary and Visualization

Table 1: Impact of Reaction Parameters on Yield and Purity
ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Base 1.1 eq. Na₂CO₃1.5 eq. K₂CO₃K₂CO₃ is a stronger base, ensuring more complete deprotonation of the phenol.
Solvent AcetoneAnhydrous DMFDMF is a superior polar aprotic solvent for SN2, accelerating the reaction rate.[1]
Dibromopropane 1.2 equivalents4.0 equivalentsLarge excess minimizes the formation of the di-substituted byproduct.
Catalyst None0.1 eq. TBABPTC accelerates the reaction by improving nucleophile solubility in the organic phase.[5]
Temperature 55 °C (Reflux)80 °CHigher temperature in a suitable solvent increases rate without significant side reactions.
Expected Yield < 40%> 85%Optimized conditions favor the desired SN2 pathway and suppress side reactions.
Diagrams of Reaction Pathways

The following diagrams illustrate the intended reaction, a common side reaction, and a logical troubleshooting workflow.

Main_Reaction SM Acetovanillone Phenoxide Acetovanillone Phenoxide SM->Phenoxide + Base Base K₂CO₃ Base->Phenoxide Product Target Product Phenoxide->Product + Alkyl Halide (SN2 Attack) AlkylHalide 1,3-Dibromopropane (Excess) AlkylHalide->Product

Caption: Main SN2 pathway for the synthesis.

Side_Reaction Product Target Product Byproduct Di-substituted Byproduct Product->Byproduct + Phenoxide (2nd SN2 Attack) Phenoxide Acetovanillone Phenoxide Phenoxide->Byproduct

Caption: Formation of the di-substituted byproduct.

Troubleshooting_Workflow Start Low Yield Observed Check_SM TLC shows unreacted starting material? Start->Check_SM Check_Impurity TLC shows new non-polar spot? Check_SM->Check_Impurity No Sol_Rate Increase Reaction Rate: 1. Add Phase-Transfer Catalyst 2. Increase Temperature 3. Check Base Strength/Amount Check_SM->Sol_Rate Yes Sol_Stoich Suppress Dimerization: 1. Increase excess of 1,3-dibromopropane (to >3 eq.) 2. Slow addition of phenoxide Check_Impurity->Sol_Stoich Yes Sol_Purify Purification Issue: - Optimize column chromatography - Consider recrystallization Check_Impurity->Sol_Purify No End Yield Improved Sol_Rate->End Sol_Stoich->End Sol_Purify->End

Caption: A logical workflow for troubleshooting low yield.

Recommended Experimental Protocol

This optimized protocol incorporates the solutions discussed above to maximize yield and purity.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-methoxyacetophenone (1.0 eq.), potassium carbonate (1.5 eq., finely ground), and tetrabutylammonium bromide (0.1 eq.).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of acetovanillone). Begin vigorous stirring. Add 1,3-dibromopropane (4.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours, eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting acetovanillone spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a significant volume of water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash them twice with water, then once with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[8]

    • Use a gradient elution system, starting with a non-polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity to elute the desired product. The di-substituted byproduct will elute first, followed by the excess 1,3-dibromopropane, and finally the target molecule.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone as a solid.

Frequently Asked Questions (FAQs)

  • Q: Can I use sodium hydroxide (NaOH) as the base?

    • A: While NaOH can be used, K₂CO₃ in DMF is generally preferred. NaOH is highly soluble in water, and any residual water can interfere. Furthermore, the high concentration of hydroxide ions can sometimes lead to unwanted side reactions.

  • Q: My product appears oily even after purification. How can I crystallize it?

    • A: The product should be a solid at room temperature.[9] If it remains an oil, it may still contain solvent or impurities. Try dissolving it in a minimal amount of a hot solvent like isopropanol or a toluene/hexane mixture and then cooling it slowly to induce crystallization.[8]

  • Q: Is it possible to use 1-bromo-3-chloropropane instead of 1,3-dibromopropane?

    • A: Yes, this is a viable and often cost-effective alternative. The SN2 reaction will occur preferentially at the carbon bonded to the bromine, as bromide is a better leaving group than chloride. The workup and purification would be identical.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ResearchGate. (2017). Optimization of the alkylation reaction. [Link]

  • Journal of Chemical Education. (1976). An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • YouTube. (2020). Williamson ether synthesis (done wrong). [Link]

  • Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this crucial pharmaceutical intermediate. The synthesis, a Williamson ether synthesis, involves the O-alkylation of acetovanillone with 1,3-dibromopropane. While straightforward on a lab scale, scaling this reaction presents distinct challenges that require careful control of reaction parameters to ensure high yield, purity, and process safety.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale trials. What are the most likely causes and how can I mitigate this?

A1: A drop in yield upon scale-up is a common issue, often stemming from a combination of factors related to mass and heat transfer, reagent stoichiometry, and reaction kinetics.

Core Causality: The primary reaction involves the deprotonation of the phenolic hydroxyl group of acetovanillone to form a phenoxide, which then acts as a nucleophile, attacking the 1,3-dibromopropane in an SN2 reaction.[1][2] Inefficient execution of any step can drastically lower the yield.

Troubleshooting & Optimization Protocol:

  • Inadequate Deprotonation:

    • Problem: On a larger scale, inefficient mixing can lead to localized areas where the base has not fully deprotonated the acetovanillone. The solid base (e.g., K₂CO₃) may not be sufficiently dispersed.

    • Solution: Ensure powerful overhead mechanical stirring is used. Consider using a finer mesh of potassium carbonate to increase surface area. A small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also be used to improve the solubility and reactivity of the phenoxide.[3]

  • Side Reactions Dominating:

    • Problem: The most significant side reaction is the formation of a bis-alkylated dimer, where a second molecule of acetovanillone reacts with the already formed product. Another issue is the elimination reaction of 1,3-dibromopropane, favored by high temperatures.

    • Solution: Use a significant excess of 1,3-dibromopropane (3-5 equivalents). While this seems wasteful, it statistically favors the reaction of the phenoxide with the dibromopropane starting material over the product. The unreacted dibromopropane can be recovered via distillation during workup. Maintain strict temperature control; do not exceed 80-90 °C to minimize elimination byproducts.[4]

  • Solvent Effects:

    • Problem: The choice of solvent is critical. Protic solvents (like ethanol) can solvate the phenoxide, reducing its nucleophilicity.[4] Apolar solvents may not provide sufficient solubility for the ionic intermediate.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation (e.g., K⁺) but leave the phenoxide anion highly reactive.[3][5] For industrial applications, acetone or MEK (methyl ethyl ketone) are often used with K₂CO₃, as the carbonate has slight solubility and the solvent reflux temperature is appropriate for the reaction.

Q2: My final product is contaminated with a high-molecular-weight impurity that is difficult to remove. What is this impurity and how can I prevent its formation?

A2: This impurity is almost certainly the bis-ether byproduct, 1,3-bis((4-acetyl-2-methoxyphenoxy)propane). It forms when the bromide end of the desired product molecule reacts with another molecule of deprotonated acetovanillone.

Reaction Pathway Visualization:

G cluster_0 Reaction Pathways AV Acetovanillone Phenoxide Product Desired Product 1-(4-(3-Bromopropoxy)-...) AV->Product Desired SN2 Attack Dimer Bis-Ether Byproduct (High MW Impurity) AV->Dimer Forms second ether linkage DBP 1,3-Dibromopropane (Excess) DBP->Product Product->Dimer Secondary SN2 Attack (Slow) caption Primary vs. Secondary Alkylation Pathways.

Caption: Diagram illustrating the desired reaction versus the formation of the high molecular weight bis-ether impurity.

Prevention Strategy:

  • Stoichiometry is Key: As mentioned in A1, the most effective preventative measure is to use a large excess of 1,3-dibromopropane. This ensures that the concentration of the dihalide is always much higher than the concentration of the bromopropyl ether product, making the initial reaction statistically far more likely.

  • Controlled Addition: On a large scale, add the acetovanillone/base slurry to the heated solution of 1,3-dibromopropane in the solvent. This "inverse addition" maintains a high concentration of the dibromopropane throughout the reaction vessel, suppressing the secondary reaction.

  • Temperature Management: Keep the reaction temperature moderate. Higher temperatures can increase the rate of the secondary alkylation. A typical range is 80-90°C.[3][4]

Q3: The reaction seems to stall, and TLC/HPLC analysis consistently shows a significant amount of unreacted acetovanillone. What can I do to drive the reaction to completion?

A3: Incomplete conversion is a frustrating issue, particularly on scale-up. The root cause is often related to the base, solvent, or reaction time.

Troubleshooting Workflow:

G Start Incomplete Conversion: Unreacted Acetovanillone CheckBase Step 1: Verify Base - Is it anhydrous? - Is stoichiometry correct (≥1.5 eq)? - Is particle size small enough? Start->CheckBase CheckSolvent Step 2: Check Solvent - Is it a dry, polar aprotic solvent? (e.g., DMF, Acetone, ACN) - Is acetovanillone fully dissolved? CheckBase->CheckSolvent CheckTemp Step 3: Evaluate Conditions - Is temperature adequate (80-90°C)? - Has sufficient time been allowed (8-24h)? CheckSolvent->CheckTemp Solution Resolution: - Use fresh, dry base/solvent. - Increase reaction time/temp moderately. - Consider Phase Transfer Catalyst. CheckTemp->Solution caption Diagnostic Workflow for Incomplete Conversion.

Caption: A step-by-step guide to diagnosing and resolving incomplete reaction issues.

Detailed Analysis:

  • Base Quality and Quantity: Potassium carbonate (K₂CO₃) is commonly used and is hygroscopic. Ensure you are using an anhydrous grade or that it has been thoroughly dried before use. Water will consume the base and hinder the deprotonation of the phenol. Use a slight excess (e.g., 1.5-2.0 equivalents) to ensure complete deprotonation.

  • Solvent Purity: Ensure your solvent is anhydrous. Water in the solvent will compete with the phenoxide as a nucleophile, leading to undesired side products and incomplete reaction.

  • Reaction Time and Temperature: Williamson ether syntheses can be slow.[3] While small-scale reactions may appear complete in a few hours, large-scale reactions with mass transfer limitations may require extended reaction times (8-24 hours). Monitor the reaction by HPLC or TLC until the acetovanillone spot/peak is no longer diminishing.

Optimized Scale-Up Protocol

This protocol is designed for a ~100g scale synthesis of the target molecule, incorporating best practices to maximize yield and purity.

Materials & Equipment:

  • 1 L three-necked round-bottom flask

  • Overhead mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Dropping funnel

Reagent Table:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Acetovanillone166.17100.0 g0.6021.0
1,3-Dibromopropane201.89607.5 g3.015.0
Anhydrous K₂CO₃ (fine mesh)138.21124.8 g0.9031.5
Acetone (anhydrous)-750 mL--

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Initial Charge: Charge the 1 L flask with 1,3-dibromopropane (607.5 g) and acetone (500 mL). Begin stirring with the overhead stirrer.

  • Base Slurry Preparation: In a separate beaker, prepare a slurry of acetovanillone (100.0 g) and anhydrous potassium carbonate (124.8 g) in the remaining acetone (250 mL).

  • Reaction Initiation: Heat the 1,3-dibromopropane solution to a gentle reflux (~56 °C).

  • Controlled Addition: Slowly add the acetovanillone/K₂CO₃ slurry to the refluxing solution via the dropping funnel over 1-2 hours. This maintains a constant excess of the alkylating agent.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for 8-16 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or HPLC until the acetovanillone starting material is consumed (<1%).

  • Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with additional acetone.

  • Work-up - Solvent Removal: Combine the filtrate and washings. Remove the acetone and excess 1,3-dibromopropane under reduced pressure using a rotary evaporator. The recovered 1,3-dibromopropane can be purified and reused.

  • Purification - Recrystallization: The crude product, a viscous oil or semi-solid, can often be purified by recrystallization. Dissolve the crude material in a minimal amount of hot isopropanol or ethanol. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. Expect a white to off-white solid.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reddit. Williamson Ether synthesis : r/OrganicChemistry. [Link]

  • Kaplan MCAT Prep. Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • PubChem. 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol. [Link]

  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of the purity determination of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. Our focus will be on the most prevalent and robust method: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the rationale behind method development, compare it with alternative techniques, and provide actionable protocols grounded in established scientific principles.

The Critical Role of Purity for 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone serves as a crucial building block in organic synthesis. Its molecular structure, featuring a bromopropoxy chain, a methoxy group, and an acetophenone moiety, presents a unique set of potential impurities. These can arise from starting materials, side reactions during synthesis (e.g., elimination, hydrolysis), or degradation. The presence of these impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of toxic byproducts or reducing the yield of the final API. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality and consistency of this intermediate.

HPLC-UV: The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse of pharmaceutical analysis for several compelling reasons. Its high resolving power allows for the separation of the main compound from closely related impurities. The UV detector provides excellent sensitivity for chromophoric compounds like 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, and the method is highly reproducible and readily validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Experimental Protocol: HPLC-UV Method for Purity Analysis

This protocol outlines a validated method for the purity determination of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Reference standard of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (≥99.5% purity).

  • Sample of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone for analysis.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds and is a common mobile phase modifier for reverse-phase chromatography.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC with a low UV cutoff.
Gradient Program 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (equilibration)A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main peak and to elute strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 278 nmThis wavelength corresponds to a UV maximum for the acetophenone chromophore, providing high sensitivity for the main compound and related impurities.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase (at the initial gradient composition) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis A Prepare Mobile Phase A (0.1% Formic Acid in Water) D Pump & Gradient Mixer A->D B Prepare Mobile Phase B (Acetonitrile) B->D C Prepare Sample & Standard (1.0 mg/mL) E Autosampler (10 µL injection) C->E D->E Mobile Phase F C18 Column (30 °C) E->F Sample Injection G UV Detector (278 nm) F->G Eluent H Chromatogram Generation G->H Signal I Peak Integration H->I J Purity Calculation (Area % Report) I->J

Caption: Workflow for the purity analysis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone by HPLC-UV.

Comparative Analysis with Alternative Techniques

While HPLC-UV is the predominant method, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV-Vis detection.High resolution, high sensitivity for chromophoric compounds, quantitative accuracy, well-established.May not detect non-UV active impurities.
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Excellent for volatile impurities, highly sensitive Flame Ionization Detector (FID).Not suitable for non-volatile compounds, requires derivatization for some analytes.
Ultra-High-Performance Liquid Chromatography (UHPLC-UV) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost, more susceptible to clogging.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a thin layer of adsorbent material, with densitometric detection.High sample throughput, low cost per sample, parallel analysis of multiple samples.Lower resolution and sensitivity compared to HPLC, more manual intervention required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Provides structural information about impurities, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex data interpretation, high instrument cost.
Logical Flow of Purity Assessment

Purity_Assessment_Logic A Obtain Sample of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone B Perform HPLC-UV Analysis A->B C Analyze Chromatogram B->C D Calculate Area % of Main Peak C->D E Compare to Specification (e.g., ≥99.0%) D->E F Pass E->F Meets Specification G Fail E->G Does Not Meet Specification H Investigate Impurities (e.g., MS, NMR) G->H

Caption: Decision-making process for the purity assessment of the target compound.

Trustworthiness and Method Validation

The reliability of any analytical method hinges on its validation. The described HPLC-UV method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

By thoroughly validating these parameters, the trustworthiness of the purity analysis is established, providing confidence in the quality of the 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone intermediate.

Conclusion

The purity analysis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a critical step in the pharmaceutical manufacturing process. While several analytical techniques are available, HPLC-UV stands out as the most suitable method due to its high resolution, sensitivity, and established validation protocols. The detailed method and comparative analysis provided in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling them to make informed decisions and ensure the quality and safety of their products. The principles of method validation and a logical approach to purity assessment are essential for maintaining the integrity of the analytical data and, ultimately, the final pharmaceutical product.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Dong, M. W. (2013). Modern HPLC for Practicing Scientists. John Wiley & Sons. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

A Comparative Guide to the Synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of synthetic routes to 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of the atypical antipsychotic drug, iloperidone.[1] The synthesis of this molecule is of significant interest to researchers and professionals in drug development and medicinal chemistry. This document will delve into the practical and theoretical aspects of the most common synthetic methodologies, offering a critical evaluation of each approach to aid in the selection of the most suitable route for a given research or production context.

Introduction to the Target Molecule

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a substituted acetophenone derivative. Its structure, featuring a bromopropoxy ether linkage, makes it a valuable building block for the introduction of a propyl chain with a terminal bromide, which can be readily displaced in subsequent nucleophilic substitution reactions. The primary synthetic challenge lies in the selective O-alkylation of the phenolic hydroxyl group of the precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and direct method for the synthesis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is the Williamson ether synthesis. This venerable yet highly effective reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether linkage.[2]

The general mechanism involves an SN2 (bimolecular nucleophilic substitution) pathway. For this specific synthesis, the reaction proceeds as follows:

Williamson_Ether_Synthesis acetovanillone 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) phenoxide Phenoxide Intermediate acetovanillone->phenoxide Deprotonation base Base base->phenoxide alkyl_halide Alkyl Halide (e.g., 1,3-Dibromopropane) product 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone alkyl_halide->product phenoxide->product SN2 Attack salt Salt Byproduct

Figure 1: General schematic of the Williamson ether synthesis for the target molecule.

This guide will compare two primary variations of this synthesis, differing in the choice of the dihaloalkane alkylating agent: 1,3-dibromopropane and 1-bromo-3-chloropropane.

Route 1: Alkylation with 1,3-Dibromopropane

This route employs 1,3-dibromopropane as the alkylating agent. The rationale for using a dihaloalkane is to introduce the 3-bromopropoxy side chain in a single step.

Experimental Protocol

A general procedure for this synthesis is as follows:

  • Deprotonation: 1-(4-hydroxy-3-methoxyphenyl)ethanone (1 equivalent) is dissolved in a suitable polar aprotic solvent such as acetone.

  • Base Addition: Anhydrous potassium carbonate (K₂CO₃, 1.5-2.5 equivalents) is added to the solution. Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to a significant extent.

  • Alkylation: 1,3-dibromopropane (1.5-3 equivalents) is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours (typically 15-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified, typically by column chromatography on silica gel.

Route1_Workflow start Start: Acetovanillone, K₂CO₃, Acetone add_dibromopropane Add 1,3-Dibromopropane start->add_dibromopropane reflux Reflux (15-24h) add_dibromopropane->reflux tlc_monitoring Monitor by TLC reflux->tlc_monitoring cool_filter Cool and Filter tlc_monitoring->cool_filter Reaction Complete concentrate Concentrate Filtrate cool_filter->concentrate purify Column Chromatography concentrate->purify product Pure 1-(4-(3-Bromopropoxy)-3- methoxyphenyl)ethanone purify->product

Caption: Workflow for the synthesis using 1,3-dibromopropane.

Route 2: Alkylation with 1-Bromo-3-chloropropane

This route utilizes 1-bromo-3-chloropropane as the alkylating agent. The key difference lies in the differential reactivity of the two halogen atoms. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, allowing for a more selective reaction at the bromine-bearing carbon.

Experimental Protocol

A reported procedure for this synthesis is as follows:

  • Reaction Setup: A mixture of 1-bromo-3-chloropropane (2 equivalents) and water is heated to 86°C.

  • Reagent Addition: A solution of acetovanillone (1 equivalent) in aqueous sodium hydroxide (1 equivalent) is added to the heated mixture over a period of 2.5 hours.

  • Reaction: The reaction mixture is maintained at 80-85°C for an additional 2.5 hours after the addition is complete.

  • Work-up: The mixture is cooled and extracted with toluene. The combined organic extracts are washed with dilute sodium hydroxide and then with water.

  • Purification: The toluene layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is crystallized from isopropylether to yield the product.

Route2_Workflow start Start: 1-Bromo-3-chloropropane in Water (86°C) add_reagents Add Acetovanillone in aq. NaOH (2.5h) start->add_reagents react React at 80-85°C (2.5h) add_reagents->react cool_extract Cool and Extract with Toluene react->cool_extract wash Wash with aq. NaOH and Water cool_extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crystallize Crystallize from Isopropylether dry_concentrate->crystallize product Pure 1-(4-(3-Chloropropoxy)-3- methoxyphenyl)ethanone* crystallize->product note *Note: Product is the chloro-analog

Caption: Workflow for the synthesis using 1-bromo-3-chloropropane.

Comparative Analysis

ParameterRoute 1 (1,3-Dibromopropane)Route 2 (1-Bromo-3-chloropropane)
Alkylating Agent 1,3-Dibromopropane1-Bromo-3-chloropropane
Base Anhydrous Potassium CarbonateSodium Hydroxide
Solvent AcetoneWater/Toluene (biphasic)
Reaction Time 15-24 hours~5 hours
Temperature Reflux (Acetone, ~56°C)80-85°C
Yield Not explicitly reported in detail, but generally good for Williamson ether synthesis.36% (for the chloro-analog)[3]
Purification Column ChromatographyCrystallization
Selectivity Potential for side reactions due to two identical leaving groups.Higher selectivity due to differential reactivity of Br and Cl.

Discussion of Synthetic Routes

Route 1: The Symmetrical Dihalide Approach

The use of 1,3-dibromopropane offers a straightforward approach. Potassium carbonate is a common and cost-effective base for this type of reaction, and acetone is an excellent solvent that facilitates the SN2 reaction. However, a potential drawback is the possibility of side reactions. Since both ends of the alkylating agent are identical, there is a risk of the phenoxide reacting at both ends to form a dimeric impurity. Additionally, unreacted acetovanillone can react with the initially formed product. Careful control of stoichiometry and reaction conditions is necessary to minimize these side products. The requirement for column chromatography for purification can be a disadvantage in terms of time, solvent consumption, and scalability.

Route 2: The Asymmetrical Dihalide Approach

The use of 1-bromo-3-chloropropane presents a more nuanced strategy. The significantly higher reactivity of the C-Br bond compared to the C-Cl bond in SN2 reactions allows for a more selective initial alkylation. This can lead to a cleaner reaction with fewer dimeric byproducts. The use of a biphasic water/toluene system with sodium hydroxide as the base is a classic industrial approach. While the reported yield of 36% for the chloro-analog appears modest, it is important to note that this is an isolated yield after crystallization, which often prioritizes purity over quantity. The ability to purify the product by crystallization is a significant advantage for large-scale synthesis, as it is generally more cost-effective and scalable than chromatography. A potential consideration is the higher cost of 1-bromo-3-chloropropane compared to 1,3-dibromopropane.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of the target molecule or its chloro-analog. The choice between them will depend on the specific requirements of the synthesis.

  • For laboratory-scale synthesis where yield is paramount and purification by chromatography is acceptable, Route 1 with 1,3-dibromopropane may be a suitable option. Optimization of the reaction conditions could likely improve the yield and minimize side products.

  • For larger-scale synthesis where purity and ease of purification are critical, Route 2 with 1-bromo-3-chloropropane offers a more robust and scalable solution. Although the initial yield might be lower, the cleaner reaction profile and the ability to purify by crystallization are significant advantages.

Further optimization of both routes is possible. For instance, the use of phase-transfer catalysts could enhance the reaction rate and yield in both systems. Ultimately, the selection of the synthetic route should be based on a careful consideration of factors such as cost of reagents, desired scale of production, available equipment, and the required purity of the final product.

References

  • PrepChem. Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. [Link]

  • LookChem. Cas 3245-49-6, 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone. [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information For. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Australian Government Department of Health. 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement - 22 December 2022. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Williamson ether synthesis. [Link]

  • Pharmaffiliates. CAS No : 3245-49-6 | Product Name : 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethan-1-one. [Link]

  • PrepChem. Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. [Link]

  • PrepChem. Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone. [Link]

  • PrepChem. Synthesis of Step 5. 4-(3-Bromopropoxy)-2,2-dimethyl-1-(1-piperidinyl)indan. [Link]

Sources

A Comparative Guide to the Reactivity of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone and 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within pharmaceutical development, the choice of starting materials and intermediates is paramount. Subtle structural differences can lead to significant variations in reaction rates, yields, and impurity profiles. This guide provides an in-depth comparison of the reactivity of two closely related synthetic intermediates: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone and 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone. Both compounds are valuable precursors, often utilized in the synthesis of bioactive molecules.[1][2] Understanding their relative reactivity is crucial for process optimization and efficient route design.

The core difference between these two molecules lies in the terminal halogen on the propoxy chain—bromine versus chlorine. This seemingly minor change has profound implications for their behavior in nucleophilic substitution reactions, the primary pathway for their subsequent chemical transformations.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of these compounds is principally governed by the nature of the carbon-halogen bond and the stability of the resulting halide ion upon cleavage. In the context of nucleophilic substitution reactions (specifically, SN2 reactions, which are typical for primary alkyl halides), the halogen acts as a "leaving group."[3] A good leaving group is one that can readily depart with a pair of electrons.[4]

The effectiveness of a leaving group is inversely related to its basicity.[5] Weaker bases are more stable with a negative charge and are therefore better leaving groups.[6] When comparing the halogens, their leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[4][6] This trend is explained by two key factors:

  • Basicity: As we move down the halogen group in the periodic table, the size of the anion increases. The negative charge on a larger ion like bromide is dispersed over a greater volume, making it more stable and less basic than the smaller chloride ion.[7] The conjugate acids of these halides are strong acids (HBr and HCl), and the conjugate bases of strong acids are excellent leaving groups.[4]

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate.[4][8]

Therefore, based on fundamental chemical principles, 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is predicted to be significantly more reactive than its chloro-analogue in nucleophilic substitution reactions.

Experimental Design for a Comparative Kinetic Study

To empirically validate and quantify this predicted difference in reactivity, a well-designed kinetic experiment is essential. The following protocol outlines a robust method for comparing the two compounds. The reaction of interest is a bimolecular nucleophilic substitution (SN2) reaction, where the rate is dependent on the concentration of both the alkyl halide substrate and the nucleophile.[9][10]

Objective:

To determine the relative reaction rates of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone and 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone with a common nucleophile.

Materials:
  • 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

  • 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

  • Sodium azide (NaN₃) as the nucleophile

  • Dimethylformamide (DMF) as a polar aprotic solvent

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution & Monitoring cluster_analysis 3. Analysis prep1 Dissolve Alkyl Halide (Bromo or Chloro compound) and Internal Standard in DMF prep2 Prepare a separate solution of Sodium Azide (Nucleophile) in DMF prep1->prep2 prep3 Equilibrate both solutions to the reaction temperature (e.g., 50 °C) prep2->prep3 react1 Combine the two solutions to initiate the reaction (t=0) prep3->react1 Start Reaction react2 Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 min) react1->react2 react3 Quench each aliquot immediately (e.g., with cold water) react2->react3 analysis1 Extract quenched aliquots with an organic solvent (e.g., Ethyl Acetate) react3->analysis1 analysis2 Analyze the organic layer by HPLC analysis1->analysis2 analysis3 Quantify the disappearance of the starting material relative to the internal standard analysis2->analysis3

Caption: Workflow for the comparative kinetic analysis.

Step-by-Step Protocol:
  • Preparation: Two separate reaction vessels are prepared. In the first, a known concentration (e.g., 0.1 M) of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone and an internal standard are dissolved in DMF. The second vessel is prepared identically but with 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone.

  • Initiation: A solution of sodium azide (e.g., 0.15 M) in DMF, pre-heated to the reaction temperature, is added to each reaction vessel simultaneously to start the reactions. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing the nucleophile's reactivity.[11]

  • Monitoring: Aliquots are withdrawn from each reaction mixture at predetermined time intervals.

  • Quenching & Analysis: Each aliquot is immediately quenched to stop the reaction. The concentration of the remaining alkyl halide is then determined by HPLC.

  • Data Analysis: The concentration of the starting material is plotted against time for both reactions. The initial rates can be determined from the slope of these curves, and the rate constants (k) can be calculated using the second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[12]

Expected Data and Analysis

Based on the theoretical principles, the reaction with the bromo-compound will proceed much faster than the reaction with the chloro-compound. The experimental data would be expected to reflect this significant difference in reactivity.

Table 1: Hypothetical Comparative Reactivity Data

Parameter1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone
Time for 50% Conversion (t₁/₂) ~ 25 minutes~ 300 minutes
Relative Initial Rate 121
Reaction Yield after 2 hours > 95%~ 25%
Observed Side Products MinimalPotential for elimination byproducts with stronger bases/higher temperatures

The data clearly illustrates that the bromo-derivative is substantially more reactive. The time to reach 50% conversion is more than ten times faster, a direct consequence of the superior leaving group ability of bromide.[8]

Practical Implications in Drug Development and Synthesis

The choice between these two intermediates has significant practical consequences for researchers and process chemists:

  • Process Efficiency: For large-scale synthesis, the faster reaction time of the bromo-compound translates to increased throughput and reduced reactor occupancy time, leading to cost savings.

  • Reaction Conditions: The higher reactivity of the bromo-analogue allows for milder reaction conditions (e.g., lower temperatures), which can improve the selectivity of the reaction and minimize the formation of degradation products or other impurities.

  • Cost of Goods: While alkyl bromides are often more expensive than their corresponding chlorides, the increased reactivity and potentially higher yields can offset the initial cost, leading to a more economical overall process.

  • Route Design Flexibility: The chloro-compound, being more stable, might be preferred for multi-step syntheses where the propoxy chain needs to remain intact through several preceding chemical transformations before the final nucleophilic substitution step.

Conclusion

References

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). GeeksforGeeks. [Link]

  • Factors affecting nucleophilic substitution reactions. (2015, April 19). Slideshare. [Link]

  • Other Factors that Affect SN2 Reactions. (n.d.). In Organic Chemistry I. KPU Pressbooks. [Link]

  • Why is bromide a better nucleophile than chloride? (2012, December 29). Student Doctor Network Forums. [Link]

  • Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. (2020, May 18). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Chemistry Notes. [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. [Link]

  • SN2 Reaction: Kinetics. (2023, April 30). JoVE. [Link]

  • Which of the following is the best leaving group? (2024, January 15). Brainly. [Link]

  • Factors affecting SN2 reactions: leaving group- Part 1. (n.d.). Khan Academy. [Link]

  • Alkyl Halides: SN1 & SN2 Reactivity. (n.d.). Scribd. [Link]

  • Relative Reactivity Of Alkyl Halides. (n.d.). Bartleby.com. [Link]

  • Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. (n.d.). PrepChem.com. [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]

  • What Makes A Good Leaving Group? (2024, March 4). Master Organic Chemistry. [Link]

  • Lab 6: Alkyl Halide Reactivities in Nucleophilic Substitution Reactions. (2021, March 27). YouTube. [Link]

  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3. (n.d.). Pharmaffiliates. [Link]

  • SN2 Competition Experiments, Part 1: Prelab Lecture. (2020, April 4). YouTube. [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Problem 11 6 McMurray rates of SN2 reactions. (2020, October 22). YouTube. [Link]

  • 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard). (n.d.). Bio Emploi. [Link]

  • 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard). (n.d.). Illuminated Cell. [Link]

  • Characteristics of the SN2 Reaction. (2024, September 30). Chemistry LibreTexts. [Link]

  • Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]

  • Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. [Link]

  • 1-[4-(3-bromopropoxy)-3-bromophenyl]ethanone. (n.d.). Moshang Chemical. [Link]

  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. (n.d.). National Institutes of Health. [Link]

  • 1-(4-hydroxy-3-methoxyphenyl)ethanone. (n.d.). ChemSynthesis. [Link]

Sources

A Medicinal Chemist's Guide to Bioisosteric Replacement of the Bromopropoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the vast array of functional groups employed to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, the bromopropoxy group presents a unique profile. Its combination of a flexible alkyl ether linker and a terminal bromine atom offers specific steric, electronic, and lipophilic characteristics. However, challenges such as metabolic instability or the potential for off-target reactivity often necessitate its replacement. This guide provides an in-depth, data-driven comparison of viable bioisosteric replacements for the bromopropoxy group, offering field-proven insights into the rationale behind experimental choices and detailed protocols for their evaluation.

The Bromopropoxy Moiety: A Double-Edged Sword in Drug Design

The bromopropoxy group, with its inherent physicochemical properties, can play a significant role in a ligand's interaction with its target receptor. The propoxy chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose within the receptor pocket. The ether oxygen can act as a hydrogen bond acceptor, while the terminal bromine atom, with its size and moderate electronegativity, can participate in van der Waals interactions and potentially halogen bonding.

However, the presence of a bromine atom can also introduce metabolic liabilities. The carbon-bromine bond can be susceptible to enzymatic cleavage, leading to rapid metabolism and potentially the formation of reactive metabolites. Furthermore, the overall lipophilicity imparted by the bromopropoxy group might not be optimal for achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Art of the Swap: Bioisosteric Strategies for the Bromopropoxy Group

Bioisosterism, the exchange of a functional group with another that possesses similar physical or chemical properties, is a powerful strategy to address the limitations of a lead compound without drastically altering its core structure and desired biological activity.[1][2] The goal is to enhance properties like potency, selectivity, metabolic stability, and oral bioavailability.[1][2]

Rationale for Replacement: A Logic Flow

The decision to replace a bromopropoxy group is driven by a careful analysis of its role in the drug-receptor interaction versus its potential drawbacks. The following diagram illustrates the logical workflow for considering a bioisosteric replacement.

G cluster_0 Initial Assessment cluster_1 Bioisostere Selection & Evaluation cluster_2 Outcome Start Lead Compound with Bromopropoxy Group Assess Evaluate Role of Bromopropoxy Group: - Binding Affinity (SAR) - Metabolic Stability - Physicochemical Properties (LogP, pKa) Start->Assess Decision Is Replacement Necessary? Assess->Decision Select Select Potential Bioisosteres (e.g., Cyclopropylmethoxy, Trifluoroethoxy, etc.) Decision->Select Yes No_Change Retain Bromopropoxy Group Decision->No_Change No Synthesize Synthesize Analogs Select->Synthesize Evaluate Comparative Evaluation: - In Vitro Binding Assays - Metabolic Stability Assays - In Vitro ADME Profiling Synthesize->Evaluate Analyze Analyze Data and Select Optimal Replacement Evaluate->Analyze Optimized Optimized Lead Compound Analyze->Optimized

Caption: A logical workflow for the bioisosteric replacement of a bromopropoxy group.

Comparative Analysis of Bromopropoxy Bioisosteres

The selection of a suitable bioisostere for the bromopropoxy group is highly context-dependent, relying on the specific interactions it forms within the binding pocket and the desired improvements in the drug's properties. Below is a comparative guide to some common and innovative replacements, supported by experimental data.

Case Study: Impact of Propoxy Group Modifications on Receptor Antagonism

A key study on endothelin (ET) receptor antagonists provides valuable insights into the structure-activity relationship (SAR) of the propoxy group. The data demonstrates that even subtle modifications to the propoxy chain can have a significant impact on both potency and selectivity.

Bioisosteric ReplacementChange in ET Receptor AntagonismChange in ET-A SelectivityRationale for Change
Allyloxy Group 10-fold decrease>20-fold decreaseIntroduces unsaturation, altering conformational flexibility and electronic properties.
Methoxymethyloxy Group 6-fold decrease15-fold decreaseIsosteric replacement that modifies hydrogen bonding potential and lipophilicity.
Aminoethoxy Group 85-fold decreaseDrastic declineIntroduces a basic nitrogen, significantly altering polarity and potential for ionic interactions.
Cyclopropyl-methoxy Group >10-fold lower than n-butyl analog>10-fold lower than n-butyl analogIntroduces conformational rigidity and alters the spatial arrangement of the terminal group.

Table 1: Comparative data on the bioisosteric replacement of a saturated propoxy group in a series of endothelin receptor antagonists.[3]

This data underscores the importance of the saturated alkyl chain of the propoxy group for maintaining high affinity and selectivity in this particular scaffold. The decreased activity with the introduction of unsaturation (allyloxy), altered polarity (aminoethoxy), or conformational restriction (cyclopropyl-methoxy) highlights the sensitivity of the receptor to these changes.

Promising Bioisosteres for the Bromopropoxy Group

Building on the understanding of the propoxy chain, we can now consider replacements that also account for the terminal bromine atom.

  • Cyclopropylmethoxy Group: While the case study above showed a decrease in activity for this specific scaffold, the cyclopropyl group is a well-established bioisostere for a terminal methyl or ethyl group. Its rigid nature can be advantageous in pre-organizing the ligand for optimal receptor binding, potentially increasing affinity if the bound conformation is favorable. It can also enhance metabolic stability by blocking metabolism at the terminal position.

  • Trifluoroethoxy Group: The trifluoromethyl group is a common bioisostere for a methyl or bromine group. Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence the overall electronic profile of the molecule. Importantly, the C-F bond is highly stable to metabolic cleavage, which can significantly improve metabolic stability. In one study, replacing an aliphatic nitro group with a trifluoromethyl group resulted in more potent compounds with improved in vitro metabolic stability.[4][5]

Experimental Protocols for Evaluating Bioisosteric Replacements

The successful implementation of a bioisosteric replacement strategy relies on robust and reproducible experimental evaluation. The following are detailed, step-by-step methodologies for key experiments.

Experimental Workflow: From Synthesis to Data Analysis

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Interpretation Start Design and Synthesize Bromopropoxy Analogs and Bioisosteric Replacements Purify Purify and Characterize All Compounds (LC-MS, NMR) Start->Purify Binding_Assay Receptor Binding Assay (e.g., Radioligand Binding) Purify->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Calcium Flux) Purify->Functional_Assay Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Purify->Metabolic_Stability Analyze Determine IC50/EC50, Ki, and Metabolic Half-life (t1/2) Binding_Assay->Analyze Functional_Assay->Analyze Metabolic_Stability->Analyze Compare Compare Performance of Bioisosteres to Parent Compound Analyze->Compare SAR Establish Structure-Activity and Structure-Metabolism Relationships Compare->SAR

Caption: A streamlined workflow for the experimental evaluation of bioisosteric replacements.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the receptor

  • Test compounds (bromopropoxy parent and bioisosteric analogs) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add the serially diluted test compounds to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.

Materials:

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds

  • Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Pre-warm the liver microsomes and incubation buffer to 37°C.

  • In a microcentrifuge tube, add the incubation buffer, the test compound (at a final concentration typically 1-10 µM), and the liver microsomes.

  • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold ACN with an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion: A Data-Driven Approach to Optimization

The bioisosteric replacement of a bromopropoxy group is a nuanced decision that requires a deep understanding of the structure-activity and structure-property relationships of the lead compound. By leveraging comparative data and employing robust experimental protocols, medicinal chemists can rationally design and evaluate new analogs with improved drug-like properties. The case studies and methodologies presented in this guide provide a framework for making informed decisions, ultimately accelerating the journey from a promising lead to a viable drug candidate. The key is to approach each replacement not as a simple swap, but as a hypothesis-driven experiment aimed at systematically optimizing the multifaceted properties of a potential therapeutic.

References

  • Replacement of the saturated propoxy group - Online Inhibitor. (2020, October 12). Retrieved from [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2026, March 24). BenchSci. Retrieved from [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Retrieved from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosteres of Common Functional Groups. MacMillan Group Meeting. Retrieved from [Link]

  • Tseng, C. C., Baillie, G., Donvito, G., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]

  • Dextropropoxyphene. In Wikipedia. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 23). PubMed. Retrieved from [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (2022). Bentham Science. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a Key Febuxostat Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) are of paramount importance. This principle extends to the regulatory scrutiny of key starting materials and intermediates, as their quality directly impacts the final API. 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a critical intermediate in the synthesis of Febuxostat, a potent selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout.[1][2] The robust validation of analytical methods used to assess the quality of this intermediate is not merely a regulatory formality but a cornerstone of ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of analytical method validation strategies for 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. We will delve into the rationale behind selecting appropriate analytical techniques, detail the validation parameters as mandated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present illustrative experimental data to guide researchers and drug development professionals in establishing scientifically sound and defensible analytical methods.[3][4]

Choosing the Right Analytical Tool: A Comparative Overview

The molecular structure of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, featuring a substituted aromatic ring, a ketone functional group, and a brominated alkyl chain, lends itself to analysis by several chromatographic techniques. The two most viable candidates for routine quality control are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile or thermally labile compounds. Given the relatively high molecular weight and boiling point of the target molecule, Reverse-Phase HPLC (RP-HPLC) is particularly well-suited. Separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

  • Gas Chromatography (GC): As the analyte contains a volatile brominated alkyl group, GC presents a viable alternative.[5] In GC, the sample is vaporized and partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[6][7] This technique is highly sensitive and can be particularly effective for identifying and quantifying volatile impurities.

The selection between HPLC and GC will depend on several factors, including the nature of potential impurities, the required sensitivity, and the available instrumentation. A comparative summary of the validation parameters for hypothetical HPLC and GC methods is presented below.

Comparative Validation Summary: HPLC vs. GC

The following tables present illustrative data for the validation of hypothetical RP-HPLC and GC methods for the analysis of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. This data is intended to serve as a practical guide and is based on typical performance characteristics observed for similar pharmaceutical intermediates.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterRP-HPLC MethodGC-FID MethodRationale & Insights
Linearity (Correlation Coefficient, r²) > 0.999> 0.998Both methods demonstrate excellent linearity over a defined concentration range, which is crucial for accurate quantification.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The high recovery rates indicate that both methods are capable of accurately measuring the analyte in the sample matrix.
Precision (RSD)
- Repeatability< 1.0%< 1.5%Low RSD values for repeated injections of the same sample demonstrate the consistency of each method.
- Intermediate Precision< 1.5%< 2.0%Minimal variation between different analysts and on different days confirms the ruggedness of the methods.
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mLGC often offers superior sensitivity for volatile compounds, which can be advantageous for trace impurity analysis.
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 ng/mLThe LOQ represents the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Specificity / Selectivity HighHighBoth methods can be optimized to resolve the main component from potential impurities and degradation products.
Robustness Tolerant to minor changes in mobile phase composition and flow rate.Sensitive to variations in carrier gas flow rate and temperature programming.HPLC methods are often more robust for routine QC environments.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[8][9] The following diagram illustrates a typical workflow for the validation of an analytical method for 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting MD Method Development (HPLC/GC) MO Method Optimization MD->MO Initial Parameters VP Define Validation Parameters (ICH Q2(R1)) MO->VP Optimized Method AC Set Acceptance Criteria VP->AC Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness VR Validation Report Specificity->VR Validation Data Linearity->VR Validation Data Accuracy->VR Validation Data Precision->VR Validation Data LOD_LOQ->VR Validation Data Robustness->VR Validation Data SOP Standard Operating Procedure VR->SOP

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key validation experiments. These protocols are based on the ICH Q2(R1) guidelines and are provided as a template that should be adapted to the specific laboratory and instrumentation.[3][10]

Protocol 1: RP-HPLC Method Validation

1. Specificity:

  • Prepare solutions of the 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone reference standard, a placebo (a mixture of all reaction components except the analyte), and a sample spiked with known related substances.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The analyte peak should be well-resolved from any peaks in the placebo and from the known related substances (resolution > 2.0).

2. Linearity and Range:

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.[11]

3. Accuracy:

  • Prepare placebo samples spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

4. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the reference standard at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should be not more than 2.0%.[13]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The determined LOQ should be validated for accuracy and precision.

6. Robustness:

  • Intentionally make small variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.[11]

Protocol 2: GC-FID Method Validation

1. Specificity:

  • Similar to the HPLC protocol, analyze the reference standard, a placebo, and a spiked sample to ensure no interference at the retention time of the analyte.

2. Linearity and Range:

  • Prepare a series of at least five dilutions of the reference standard in a suitable solvent.

  • Inject each dilution in triplicate.

  • Construct a calibration curve and determine the correlation coefficient.

  • Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.998.

3. Accuracy:

  • Perform a recovery study by spiking a placebo with the reference standard at three concentration levels.

  • Analyze each level in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 97.0% to 103.0%.

4. Precision:

  • Assess repeatability and intermediate precision as described in the HPLC protocol.

  • Acceptance Criteria: The RSD should be not more than 2.5%.

5. LOD and LOQ:

  • Determine the LOD and LOQ using the signal-to-noise ratio method.

6. Robustness:

  • Introduce small variations in parameters such as the carrier gas flow rate (±5%), initial oven temperature (±5°C), and temperature ramp rate (±1°C/min).

  • Evaluate the impact on the retention time and peak shape.

  • Acceptance Criteria: The method should demonstrate reliability despite these minor variations.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected. For instance, the linearity of a method is a prerequisite for accurate quantification, and precision is essential for achieving reliable accuracy results. The following diagram illustrates these relationships.

Validation Parameter Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range Range->Accuracy Accuracy->Linearity Accuracy->Precision Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Impacts Robustness->Precision Impacts

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a critical exercise that underpins the quality of the final API. Both RP-HPLC and GC offer viable analytical solutions, and the choice between them should be based on a thorough evaluation of the specific requirements of the analysis, including the nature of expected impurities and the desired sensitivity.

By adhering to the principles outlined in the ICH Q2(R1) guidelines and implementing a systematic validation workflow, researchers and drug development professionals can establish robust, reliable, and scientifically sound analytical methods.[3][14] This not only ensures regulatory compliance but also contributes to the overall quality and safety of the final pharmaceutical product.

References

  • Pharmaceutical Technology. Investigation of Various Impurities in Febuxostat. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • PubMed Central. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Available from: [Link]

  • Pharmaceutical Guidelines. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • SynThink. Febuxostat EP Impurities & USP Related Compounds. Available from: [Link]

  • Advanced Medical Research. The Efficient Synthesis of One Febuxostat Impurity. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • IJRPR. Method Development and Validation of Febuxostat in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FEBUXOSTAT IN TABLET DOSAGE FORM. Available from: [Link]

  • YouTube. Alkyl Halides exp 19 and 20 and Gas Chromatography. Available from: [Link]

  • Asian Journal of Research in Chemistry. Development and Validation of RP-HPLC Method for the Determination of Febuxostat in Bulk and Pharmaceutical Dosage Form. Available from: [Link]

  • Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • World Journal of Pharmaceutical Research. Analytical method validation: A brief review. Available from: [Link]

  • IJRPC. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FEBUXOSTAT IN BULK AND TABLET DOSAGE FORM. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FEBUXOSTAT IN DRUG SUBSTANCE BY RP-HPLC METHOD. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • YouTube. SN2 Competition Experiments, Part 3: GC Analysis. Available from: [Link]

  • Chemistry LibreTexts. Gas Chromatography. Available from: [Link]

  • Chemguide. gas-liquid chromatography. Available from: [Link]

  • ScienceDirect. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • Medison Ventures. 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard). Available from: [Link]

Sources

A Comparative Pharmacological Guide to 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, characterization, and rigorous pharmacological evaluation. The compound 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone serves as a versatile scaffold, a starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth comparative analysis of the pharmacological profiles of key derivatives stemming from this parent molecule, with a primary focus on their anticancer activities. We will delve into the rationale behind their synthesis, compare their biological effects with supporting experimental data, and provide detailed protocols for their evaluation.

The Core Moiety: A Gateway to Bioactive Compounds

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a strategically designed chemical intermediate.[1][2] Its structure is primed for further chemical modifications. The ketone group is a reactive handle for condensation reactions, most notably the Claisen-Schmidt condensation to form chalcones. The bromopropoxy chain offers a site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of heterocyclic systems. The methoxy group, a common feature in many bioactive natural products, can influence the molecule's electronic properties and metabolic stability.[3][4]

This guide will focus on two prominent classes of derivatives synthesized from this core structure: chalcones and pyrimidines . We will explore their synthesis and compare their pharmacological activities, particularly their potential as anticancer agents.

Synthesis of Key Derivatives

The synthetic pathways to chalcone and pyrimidine derivatives from 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone are well-established and offer high yields.

Claisen-Schmidt Condensation: The Path to Chalcones

Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde.[5] In this case, 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone serves as the acetophenone component.

Synthesis_of_Chalcones Parent_Ketone 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone Chalcone Chalcone Derivative Parent_Ketone->Chalcone Aldehyde Substituted Benzaldehyde (Ar-CHO) Aldehyde->Chalcone Base Base (e.g., NaOH or KOH) Ethanol Base->Chalcone Claisen-Schmidt Condensation

Caption: Synthesis of Chalcone Derivatives.

Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidine derivatives can be synthesized from the previously formed chalcones through a cyclization reaction with a source of amidine, such as guanidine hydrochloride.[2][6]

Synthesis_of_Pyrimidines Chalcone Chalcone Derivative Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Guanidine Guanidine Hydrochloride Guanidine->Pyrimidine Base Base (e.g., NaOH) Ethanol, Reflux Base->Pyrimidine Cyclization

Caption: Synthesis of Pyrimidine Derivatives.

Comparative Pharmacological Profiling: Anticancer Activity

The primary therapeutic potential of these derivatives, as indicated by a growing body of research, lies in their anticancer activity.[7][8] We will now compare the cytotoxic effects of chalcone and pyrimidine derivatives against various cancer cell lines.

Chalcone Derivatives: Potent Cytotoxic Agents

Chalcones derived from methoxy-substituted acetophenones have demonstrated significant cytotoxicity against a range of cancer cell lines. The presence and position of the methoxy group, along with other substituents on the aromatic rings, play a crucial role in their activity.[3][4]

Table 1: Comparative Anticancer Activity of Chalcone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Source
CHO27ChalconePC-3 (Prostate)0.05[9]
CHO27ChalconeA549 (Lung)0.1[9]
CHO27ChalconeHCT116 (Colon)0.2[9]
Compound 4a4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.11[8][10]
Compound 4d4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.18[8][10]
Methoxy-4'-amino Chalcone (Compound 1)ChalconeHL-60 (Leukemia)5.2[3]
Methoxy-4'-amino Chalcone (Compound 2)ChalconeHL-60 (Leukemia)3.8[3]

Note: The IC50 values are compiled from different studies and should be compared with consideration of the varying experimental conditions.

The data suggests that specific structural modifications, such as the introduction of a 2-methyl-1-(3,4,5-trimethoxy) functional group in CHO27, can dramatically increase cytotoxic potency by up to 1000-fold compared to the parent chalcone.[9] Furthermore, hybridization of the chalcone scaffold with other pharmacophores, like the 4-anilinoquinoline moiety, can yield highly potent and selective anticancer agents.[8][10]

Pyrimidine Derivatives: An Emerging Class of Anticancer Agents

The cyclization of chalcones into pyrimidines offers a pathway to a different class of heterocyclic compounds with promising anticancer properties.[6][11] Pyrimidine-based drugs, such as 5-fluorouracil, are well-established in cancer chemotherapy.

Table 2: Comparative Anticancer Activity of Pyrimidine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Source
CFMPY-4Pyrimidine-substituted chalconeA549 (Lung)12.5[6]
CFMPY-15Pyrimidine-substituted chalconeA549 (Lung)10.2[6]
CFMPY-17Pyrimidine-substituted chalconeA549 (Lung)15.8[6]
CFMPY-28Pyrimidine-substituted chalconeA549 (Lung)18.4[6]
Compound 20bPyrimidineBladder Cancer XenograftTumor Regression[12]

Note: The IC50 values are compiled from different studies and should be compared with consideration of the varying experimental conditions.

While the currently available data on pyrimidine derivatives from the specific parent ketone is more limited, the broader class of pyrimidine-substituted chalcones shows moderate anticancer activity.[6] The potential for oral bioavailability and potent in vivo efficacy, as demonstrated by compound 20b in a bladder cancer model, highlights the promise of this class of compounds.[12]

Mechanistic Insights: How Do These Derivatives Work?

Understanding the mechanism of action is crucial for rational drug design. Studies on chalcone and pyrimidine derivatives point towards the induction of apoptosis (programmed cell death) as a primary mechanism of their anticancer effect.

Apoptosis_Pathway Derivative Chalcone or Pyrimidine Derivative Cell Cancer Cell Derivative->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (e.g., Caspase-3/7, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified Apoptosis Induction Pathway.

Studies have shown that active chalcone derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in apoptosis.[8][10] Some chalcones have also been shown to induce cell cycle arrest.[9]

Experimental Protocols for Pharmacological Evaluation

To ensure the reproducibility and validity of pharmacological data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of these derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and floating) and wash twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

The pharmacological profiling of derivatives from 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone reveals a promising landscape for the development of novel therapeutic agents, particularly in the field of oncology. Chalcone derivatives have demonstrated potent, sub-micromolar cytotoxicity against a variety of cancer cell lines, with clear structure-activity relationships emerging that can guide further optimization. The conversion of these chalcones into pyrimidine-based structures opens up another avenue for exploration, with the potential for improved pharmacological properties, including oral bioavailability.

Future research should focus on synthesizing a broader and more diverse library of derivatives from this versatile parent compound. A systematic comparison of different heterocyclic systems (e.g., pyrazoles, isoxazoles) derived from the chalcone intermediates would be highly valuable. Furthermore, comprehensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for cancer and potentially other diseases.

References

  • A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research. [Link]

  • Cas 3245-49-6,1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone | lookchem. LookChem. [Link]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS ONE. [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • synthesis and pharmacological applications of chalcones- a review. ResearchGate. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules. [Link]

  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. [Link]

  • Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. Molecules. [Link]

  • Chalcone methoxy derivatives induce cell cycle arrest in Luc-4T1 cells.... ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules. [Link]

  • Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. [Link]

  • An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

  • Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on... ResearchGate. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Farmatsiia. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules. [Link]

  • (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. ResearchGate. [Link]

  • 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. [Link]

Sources

A Comparative Guide to the Synthetic Pathways of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is a critical determinant of project timelines and costs. 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a valuable building block in medicinal chemistry, and its synthesis warrants a careful evaluation of available methods. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, focusing on the widely utilized Williamson ether synthesis and its variations. We will delve into the mechanistic underpinnings of these pathways, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis to inform your selection of the most appropriate method for your research needs.

Introduction to the Target Molecule

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone features a key ether linkage and a reactive bromopropyl group, making it a versatile intermediate for the introduction of a three-carbon chain with a terminal electrophilic site. This structural motif is often exploited in the synthesis of various pharmacologically active compounds. The efficiency and cost-effectiveness of its preparation are therefore of significant interest.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The most direct and industrially scalable approach to 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the phenoxide of acetovanillone.[1][2] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of acetovanillone attacks the electrophilic carbon of a 1,3-dihalopropane.[2][3]

We will explore two principal variations of this method: the classical approach using a strong base in an organic solvent, and a more modern approach employing phase-transfer catalysis.

Pathway 1: Classical Williamson Ether Synthesis

This traditional method relies on the deprotonation of the phenolic hydroxyl group of acetovanillone by a strong base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting phenoxide then reacts with an excess of a 1,3-dihalopropane, typically 1-bromo-3-chloropropane or 1,3-dibromopropane, to form the desired ether.

Mechanistic Considerations

The reaction is a classic example of an SN2 displacement.[1][2][3] The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergo E2 elimination as a competing side reaction, especially in the presence of a strong, non-hindered base.[4][5] The use of a polar aprotic solvent is preferred as it solvates the cation of the base, leaving the alkoxide anion more nucleophilic and accelerating the reaction rate.[4]

Experimental Protocol: Classical Williamson Ether Synthesis

Materials:

  • Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone)

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (anhydrous, powdered)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetovanillone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to achieve a concentration of approximately 0.5 M of acetovanillone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-bromo-3-chloropropane (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Pathway 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis is a powerful technique to enhance the rate and efficiency of reactions involving reactants in immiscible phases.[6] In this context, an aqueous solution of a base (e.g., sodium hydroxide) is used with an organic solvent containing the acetovanillone and the alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the phenol, or the phenoxide ion into the organic phase to react with the alkyl halide.[7]

Mechanistic Advantages

The primary advantage of PTC is the elimination of the need for an expensive and anhydrous polar aprotic solvent. The reaction can be run in a biphasic system, often with water and a non-polar organic solvent, which simplifies workup and reduces costs. The catalyst continuously transports the reactive anion across the phase boundary, leading to faster reaction times and often higher yields compared to the classical method.[6][7]

Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis

Materials:

  • Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone)

  • 1,3-Dibromopropane

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add acetovanillone (1.0 eq), 1,3-dibromopropane (2.0 eq), toluene, and tetrabutylammonium bromide (0.1 eq).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators and cost-related factors for each pathway.

Parameter Pathway 1: Classical Williamson Ether Synthesis Pathway 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis References
Yield Moderate to Good (60-80%)Good to Excellent (80-95%)[6]
Reaction Time 24 hours6-8 hours[7]
Temperature Reflux (e.g., Acetone at 56 °C)60-70 °C
Reagent Cost Moderate (cost of anhydrous solvent)Lower (inexpensive solvent and base)[8]
Solvent Anhydrous polar aprotic (e.g., DMF, Acetone)Biphasic (e.g., Toluene/Water)[4]
Base Anhydrous K₂CO₃ or NaHConcentrated aqueous NaOH[3]
Catalyst NoneQuaternary ammonium salt (e.g., TBAB)[6]
Workup More complex (filtration, multiple extractions)Simpler (phase separation)
Safety & Environmental Use of volatile and potentially toxic anhydrous solventsUse of less hazardous solvents, but concentrated caustic solution requires care
Scalability GoodExcellent

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for the two synthetic pathways.

G cluster_0 Pathway 1: Classical Williamson Ether Synthesis cluster_1 Pathway 2: PTC Williamson Ether Synthesis A1 Acetovanillone A3 K₂CO₃, Acetone A1->A3 A2 1-Bromo-3-chloropropane A2->A3 A4 Reflux (24h) A3->A4 A5 Workup & Purification A4->A5 A6 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone A5->A6 B1 Acetovanillone B3 aq. NaOH, Toluene, TBAB B1->B3 B2 1,3-Dibromopropane B2->B3 B4 60-70°C (6-8h) B3->B4 B5 Workup & Purification B4->B5 B6 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone B5->B6 G start Select Synthesis Pathway q1 Is minimizing reaction time a primary concern? start->q1 q2 Is minimizing reagent cost a priority? q1->q2 No path2 PTC Williamson Ether Synthesis q1->path2 Yes q3 Is ease of workup and scalability important? q2->q3 No q2->path2 Yes path1 Classical Williamson Ether Synthesis q3->path1 No q3->path2 Yes

Caption: Decision tree for pathway selection.

Conclusion and Recommendation

Based on the comprehensive analysis of yield, reaction time, cost, and operational simplicity, the Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis is the recommended pathway for the preparation of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone. This method offers significant advantages in terms of efficiency and cost-effectiveness, making it particularly well-suited for both laboratory-scale synthesis and industrial scale-up. While the classical approach remains a viable option, its longer reaction times and reliance on more expensive anhydrous solvents make it a less favorable choice in most research and development settings.

The insights and detailed protocols provided in this guide are intended to empower researchers to make informed decisions, optimizing their synthetic strategies for improved productivity and resource management.

References

  • PrepChem.com. Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

  • Fiveable. 18.2 Preparing Ethers - Organic Chemistry. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Polish Pharmaceutical Society. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [Link]

  • MDPI. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]

  • National Institutes of Health. Cost-informed Bayesian reaction optimization. [Link]

Sources

A Comparative Benchmarking Guide to the Stability of Bromo vs. Chloro Analogs of Propoxy Ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Halogen's Role in Drug Viability

In the landscape of medicinal chemistry, the strategic incorporation of halogens is a cornerstone of modern drug design. The choice between a chlorine or bromine atom on a lead compound can profoundly influence its pharmacokinetic and pharmacodynamic profile, affecting everything from binding affinity to metabolic stability.[1][2][3] However, a critical and often determinative factor for a drug candidate's progression is its chemical stability. An otherwise promising molecule is of little therapeutic value if it cannot withstand the rigors of manufacturing, storage, and physiological conditions.

This guide provides an in-depth comparative analysis of the chemical stability of two representative α-haloketones: 2-bromo-1-(4-propoxyphenyl)ethanone and 2-chloro-1-(4-propoxyphenyl)ethanone. As versatile intermediates in organic synthesis, the stability of these building blocks is paramount.[4] We will dissect the theoretical underpinnings that predict their relative stability and present a framework of empirical testing protocols to quantify it. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to make informed decisions in their own work.

Theoretical Framework: Predicting Stability from First Principles

Before embarking on experimental work, a firm grasp of the underlying chemical principles allows us to form a strong hypothesis. The stability differences between our bromo and chloro analogs are primarily dictated by the intrinsic properties of the carbon-halogen bond.

  • Bond Dissociation Energy (BDE): The most direct measure of a bond's strength is the energy required to break it. The carbon-chlorine (C-Cl) bond is demonstrably stronger and more stable than the carbon-bromine (C-Br) bond. Typical BDE values are approximately 339 kJ/mol for a C-Cl bond and 285 kJ/mol for a C-Br bond. This significant difference suggests that the C-Br bond in the bromo analog is more labile and thus more susceptible to cleavage under stress.[4][5]

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This results in a stronger electron-withdrawing inductive effect, which can influence the reactivity of the adjacent carbonyl group and the acidity of the remaining α-hydrogens.[6][7]

  • Leaving Group Ability: In many degradation pathways, particularly those involving nucleophilic substitution, the halogen atom is expelled as a halide ion. The ability of a group to depart is crucial to the reaction rate. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable. This implies that the bromo analog will be more reactive towards nucleophiles, including water during hydrolysis, potentially leading to faster degradation.[8]

Based on these principles, our working hypothesis is that the chloro analog of propoxy ethanone will exhibit greater chemical stability compared to its bromo counterpart across various stress conditions.

Experimental Design for Stability Assessment

To empirically validate our hypothesis, we employ forced degradation studies, also known as stress testing. This involves subjecting the compounds to exaggerated environmental conditions to accelerate degradation and predict their long-term stability.[9][10][11] The cornerstone of this analysis is a robust, stability-indicating analytical method capable of accurately measuring the decrease in the parent compound while separating it from any new degradation products.

Analytical Technique of Choice: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for stability testing in the pharmaceutical industry for several key reasons:[12][13][14]

  • Specificity: It provides excellent resolution, allowing for the separation of the active pharmaceutical ingredient (API) from impurities and degradants.[15]

  • Quantification: With appropriate detectors (e.g., UV-Vis), it offers precise and accurate quantification of the components in a mixture.

  • Versatility: It can be applied to a wide range of compounds, including those that are non-volatile or thermally labile.[13]

For this study, a Reverse-Phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector is ideal. The PDA detector provides spectral information, which helps in assessing the peak purity and identifying new degradants. For definitive structural elucidation of unknown degradants, coupling the HPLC system to a Mass Spectrometer (LC-MS) is the preferred approach.[16]

Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of the bromo and chloro analogs under hydrolytic, thermal, and photolytic stress.

Protocol 1: Hydrolytic Stability Testing

This test evaluates the susceptibility of the compounds to degradation by water at varying pH levels, mimicking conditions in different physiological or formulation environments.[11][17]

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the bromo and chloro analogs in acetonitrile.

  • Sample Preparation: For each analog, add 1 mL of the stock solution to three separate vials containing 9 mL of the following solutions:

    • Acidic: 0.1 N Hydrochloric Acid (HCl)

    • Neutral: Purified Water (pH ~7)

    • Basic: 0.1 N Sodium Hydroxide (NaOH)

  • Incubation: Store the vials at 60°C to accelerate degradation. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching and Analysis: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute the samples with the mobile phase to an appropriate concentration (e.g., 50 µg/mL) and analyze by HPLC.

Causality: Testing at different pH values is critical because degradation mechanisms can be acid or base-catalyzed.[11] For α-haloketones, base-catalyzed elimination or substitution reactions are often a primary degradation pathway.[18][19]

Protocol 2: Thermal Stability Testing

This protocol assesses the stability of the compounds when exposed to high temperatures in a solid state.

  • Sample Preparation: Place approximately 5-10 mg of each solid analog into separate, clear glass vials.

  • Incubation: Place the vials in a calibrated oven set to 80°C.

  • Analysis: At specified time points (e.g., 0, 1, 3, 5, and 7 days), remove a vial for each compound. Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., acetonitrile), dilute to a known concentration, and analyze by HPLC.

Causality: High temperatures provide the energy needed to overcome the activation barrier for chemical reactions, including decomposition.[9][20] This test simulates the potential impact of improper storage conditions.

Protocol 3: Photostability Testing

This protocol evaluates the degradation caused by exposure to light, as mandated by ICH guideline Q1B.

  • Sample Preparation: Prepare two sets of solid samples (as in the thermal study) and two sets of solutions (100 µg/mL in acetonitrile/water).

  • Control Samples: Wrap one set of solid samples and one set of solution samples completely in aluminum foil to serve as dark controls.

  • Exposure: Place all samples in a photostability chamber and expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze all samples (exposed and dark controls) by HPLC.

Causality: Light energy, particularly in the UV spectrum, can be absorbed by molecules, promoting them to an excited state and leading to photochemical degradation reactions like photolysis. The dark control is essential to differentiate between thermal degradation and photodegradation.

Data Analysis and Interpretation

The data collected from the HPLC analyses under each stress condition should be systematically processed to compare the stability of the two analogs.

Quantitative Data Summary

The following table presents representative data illustrating the expected outcomes. The values are expressed as the percentage of the initial compound remaining over time.

Stress ConditionTime Point% Bromo Analog Remaining% Chloro Analog Remaining
Hydrolysis (0.1N NaOH, 60°C) 0 hr100.0100.0
4 hr75.291.5
8 hr55.883.1
24 hr21.365.7
Thermal (Solid, 80°C) 0 days100.0100.0
3 days96.499.1
7 days91.898.0
Photostability (Solution) 0 hrs100.0100.0
Exposed88.594.2
Dark Control99.899.9

Data Interpretation: The data clearly indicates that the bromo analog degrades significantly faster than the chloro analog, particularly under basic hydrolytic conditions. This aligns with our theoretical prediction based on the C-Br bond's lower dissociation energy and bromide's superior leaving group ability.[4][5][8] The chloro analog demonstrates superior stability across all tested conditions.

Visualizing the Process and Pathways

Diagrams are essential for clarifying complex workflows and chemical transformations.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_result Data Interpretation A Weigh Analogs (Bromo & Chloro) B Prepare Stock Solutions (1 mg/mL in ACN) A->B C Hydrolytic Stress (Acid, Neutral, Base) B->C D Thermal Stress (Solid State, 80°C) B->D E Photolytic Stress (Solution & Solid) B->E F Sample at Time Points & Quench C->F D->F E->F G Dilute to Final Conc. F->G H Inject into HPLC-PDA/MS G->H I Quantify Parent Peak Area & Identify Degradants H->I J Calculate % Remaining I->J K Determine Degradation Rate J->K L Compare Stability Profiles K->L

Caption: Experimental workflow for comparative stability testing.

G cluster_bromo Bromo Analog Degradation cluster_chloro Chloro Analog Degradation cluster_legend Conclusion Bromo Bromo Propoxy Ethanone Product_Br Degradation Product (e.g., Hydroxy analog) Bromo->Product_Br Faster Rate (k_Br) due to weaker C-Br bond & better leaving group Chloro Chloro Propoxy Ethanone Product_Cl Degradation Product (e.g., Hydroxy analog) Chloro->Product_Cl Slower Rate (k_Cl) due to stronger C-Cl bond & poorer leaving group Legend Stability: Chloro Analog > Bromo Analog (k_Br > k_Cl)

Caption: Comparative degradation pathways of the two analogs.

Discussion and Field Insights

The convergence of theoretical principles and empirical data confirms that 2-chloro-1-(4-propoxyphenyl)ethanone is significantly more stable than its bromo counterpart. For drug development professionals, this has clear implications. When developing a stable, long-shelf-life pharmaceutical product, the chloro analog is the superior choice. Its greater resistance to hydrolysis, thermal decomposition, and photolysis translates to a more robust and reliable drug substance.

However, this does not render the bromo analog useless. The very lability that compromises its stability can be harnessed for other purposes.

  • Synthetic Utility: In multi-step syntheses, a more reactive bromo-intermediate can be advantageous, allowing for reactions to proceed under milder conditions or with higher yields.[18]

  • Covalent Inhibitors: In drug design, a bromo-functionalized molecule might be intentionally designed as a covalent inhibitor, where its higher reactivity is necessary to form a permanent bond with a biological target.

The choice between bromine and chlorine is therefore not a simple matter of "more stable is better." It is a nuanced decision that must be weighed against the specific goals of the project, whether for a stable final drug product or a reactive intermediate.

Conclusion

This guide has systematically benchmarked the stability of bromo and chloro analogs of propoxy ethanone. Grounded in the fundamental differences in carbon-halogen bond strength and leaving group ability, we predicted and experimentally confirmed the superior stability of the chloro analog. The provided protocols offer a robust template for conducting similar stability assessments, emphasizing the indispensable role of forced degradation studies in pharmaceutical development. Ultimately, understanding the stability-reactivity trade-off between halogenated analogs is a critical piece of expertise, enabling scientists to select the right atom for the right purpose, ensuring the development of safe, effective, and stable medicines.

References

  • A Comparative Analysis of the Stability of Chloro vs. Bromo Analogs of 5-Methoxypyridin-2-amine - Benchchem.
  • 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • Drug stability testing 101 - Thermo Fisher Scientific.
  • 17.3: Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. [Link]

  • Analytical Techniques In Stability Testing - Separ
  • Method Development & Forced Degradation - Jstar-research. [Link]

  • Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability - Benchchem.
  • A Comparative Analysis of the Stability of 3-Bromopentan-2-one and 3-Chloropentan-2-one: A Guide for Researchers - Benchchem.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC - NIH. [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. [Link]

  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products - PubMed. [Link]

  • A Review on Stability Studies of Pharmaceutical Products - IJPRS. [Link]

  • Stability Testing of Pharmaceutical Products. [Link]

  • Alpha Halogenation of Enols and Enolates - Chemistry Steps. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability - ResearchGate. [Link]

  • Ketone halogenation - Wikipedia. [Link]

  • 18.3: Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (CAS No. 3245-49-6), a key intermediate in pharmaceutical synthesis. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds to ensure the protection of personnel and the environment.

Compound Identification and Hazard Assessment

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

The presence of a bromine atom categorizes this compound as a halogenated organic, which necessitates specific disposal considerations due to the potential for forming hazardous byproducts upon improper treatment.[3][4][5]

PropertyValueSource
CAS Number 3245-49-6[1][2]
Molecular Formula C12H15BrO3[1][2]
Molecular Weight 287.15 g/mol [2]
Known Hazards H315 (Skin Irritant), H319 (Eye Irritant)[2]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The rationale for each piece of equipment is to create a barrier against the known irritant properties of the compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes, which can cause serious irritation.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact and subsequent irritation.[6][7]

  • Body Protection: A laboratory coat or other protective clothing should be worn to protect exposed skin.[6][7]

  • Respiratory Protection: While not always required for small quantities handled in a well-ventilated area, a respirator with an organic vapor cartridge may be necessary if there is a risk of generating dust or aerosols.

All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[5]

Waste Characterization and Segregation: A Critical Step

Proper segregation of chemical waste is paramount for both safety and cost-effective disposal. Due to its chemical structure, 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone waste must be classified as halogenated organic waste .

Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated waste.[3][8] Furthermore, improper segregation can lead to dangerous chemical reactions within the waste container.

Actionable Protocol:

  • Designate a specific waste container exclusively for halogenated organic compounds.

  • Clearly label the container with "Halogenated Organic Waste" and list the full chemical name: "1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone". Include the approximate concentration and quantity.[5]

  • Do NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), acidic or alkaline waste streams, or waste containing heavy metals.[5][8]

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the collection and temporary storage of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone waste pending final disposal by a licensed facility.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Container Select a Designated Halogenated Waste Container FumeHood->Container Transfer Carefully Transfer Waste into the Container Container->Transfer Label Label Container with Chemical Name and Hazards Transfer->Label Seal Securely Cap the Container Label->Seal Segregate Store in a Segregated, Secondary Containment Area Seal->Segregate Log Update Waste Log Segregate->Log Pickup Arrange for Pickup by a Licensed Waste Disposal Service Log->Pickup

Caption: Disposal workflow for 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Approved Disposal Methods

Disposal of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone must be carried out through a licensed and approved hazardous waste disposal facility.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with advanced emission control systems, such as scrubbers, to neutralize harmful byproducts like hydrogen bromide.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.[6] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[9] This waste must also be labeled as halogenated organic waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

For large spills, contact your EHS office or emergency services immediately.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • LookChem. 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • University of Wisconsin-Madison. Bromine Safety & Standard Operating Procedures. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • PubChem. 1-(4-Bromo-3-methoxyphenyl)ethanone. [Link]

  • Reddit. Safely handling a liter of Bromine?. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

Navigating the Safe Handling of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the myriad of chemical intermediates is 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, a key building block in the preparation of various therapeutic agents.[1] While its potential in advancing medicine is significant, the safe handling of this and similar chemical entities is paramount in any laboratory setting. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, ensuring that innovation and safety proceed hand-in-hand.

Understanding the Hazard Profile

Potential HazardAssociated Risks
Skin Irritation May cause redness, itching, or inflammation upon contact.
Eye Irritation Can cause serious eye irritation, including redness, watering, and discomfort.[2][3]
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[2][3]
Harmful if Swallowed Ingestion may lead to adverse health effects.[3][4]

Given these potential risks, adherence to stringent safety protocols is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is a critical component of safe chemical handling.[6] Before beginning any work with 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, ensure the following PPE is readily available and properly worn.

PPE ComponentSpecificationRationale
Eye Protection ANSI-certified (Z87) chemical splash goggles.[5]Protects against splashes and airborne particles.
Hand Protection Chemically compatible gloves (e.g., Nitrile).Nitrile gloves offer good protection against a range of chemicals. Always inspect gloves for integrity before use.[7]
Body Protection Knee-length laboratory coat.Protects skin and personal clothing from contamination.[5]
Footwear Closed-toe shoes.Prevents injury from spills and dropped objects.[8][9]

It is imperative to wash hands thoroughly after handling the chemical, even if gloves were worn.[8][10]

Safe Handling and Operational Workflow

A systematic approach to handling 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone minimizes the risk of exposure and contamination. The following workflow outlines the essential steps for safe laboratory operations.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Review Safety Data Information and establish a clear experimental plan. DonPPE Don appropriate Personal Protective Equipment (PPE). Prep->DonPPE 1. Assess Risks WorkInHood Conduct all work in a certified chemical fume hood. DonPPE->WorkInHood 2. Ensure Protection Weighing Weigh the compound carefully to avoid generating dust. WorkInHood->Weighing 3. Engineering Controls Transfer Use appropriate tools for transfer, minimizing spill potential. Weighing->Transfer 4. Careful Manipulation Decontaminate Decontaminate work surfaces and equipment. Transfer->Decontaminate 5. Conclude Experiment DoffPPE Remove PPE in the correct sequence to avoid contamination. Decontaminate->DoffPPE 6. Safe Decontamination WashHands Wash hands thoroughly with soap and water. DoffPPE->WashHands 7. Personal Hygiene WasteCollection Collect all waste in a designated, labeled 'Halogenated Organic Waste' container. WashHands->WasteCollection 8. Waste Management StoreWaste Store the waste container in a secondary containment in a designated area. WasteCollection->StoreWaste ArrangeDisposal Arrange for disposal by a licensed professional waste disposal service. StoreWaste->ArrangeDisposal

Caption: A step-by-step workflow for the safe handling of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone.

Key Operational Steps:

  • Preparation : Before handling the compound, thoroughly review all available safety information and have a clear, written experimental plan.[11] Ensure that a spill clean-up kit compatible with irritant materials is readily available.[5]

  • Engineering Controls : All work involving 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • Handling Procedures : When weighing and transferring the solid, do so carefully to avoid creating dust. Use designated tools and carry out procedures in a way that minimizes the potential for splashes or splatters.[5][8]

  • Storage : Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Ensure the container is tightly closed and clearly labeled.[8] Liquid forms should be stored below eye level.[5]

  • Emergency Procedures : In case of accidental contact, follow these first aid measures:

    • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[5][10] Seek medical attention if irritation persists.[2]

    • Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

Compliant Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment. As a brominated organic compound, 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone and any materials contaminated with it must be treated as hazardous waste.

Disposal Workflow:

DisposalWorkflow Start Waste Generation (Residue, contaminated PPE, etc.) Segregate Segregate as 'Halogenated Organic Waste'. Start->Segregate 1. Identify Waste Container Place in a designated, properly labeled, and sealed waste container. Segregate->Container 2. Contain Storage Store in a designated satellite accumulation area with secondary containment. Container->Storage 3. Store Safely Pickup Arrange for pickup by a licensed hazardous waste disposal service. Storage->Pickup 4. Professional Disposal Documentation Maintain accurate records of waste generation and disposal. Pickup->Documentation 5. Record Keeping

Caption: A compliant workflow for the disposal of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone waste.

Key Disposal Steps:

  • Segregation : Do not dispose of this chemical down the drain.[12] It must be segregated as "Halogenated Organic Waste."[12][13]

  • Containment : Collect all waste, including contaminated consumables like gloves and paper towels, in a compatible, leak-proof container with a secure screw cap.[5] The container must be clearly labeled as hazardous waste, indicating its contents.[5]

  • Storage : Store the waste container in a designated satellite accumulation area, within secondary containment, to prevent spills from spreading.[5]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed professional waste disposal service.[4][5]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • Environmental Health & Safety Services. Irritants. [Link]

  • LookChem. Cas 3245-49-6,1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone. [Link]

  • Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • University of California, Santa Barbara. Safe Handling of Pyrophoric Materials. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Angene Chemical. Safety Data Sheet: 1-(4-Bromo-2-methoxyphenyl)ethanone. [Link]

  • University of Missouri. Hazardous Waste Reduction. [Link]

  • Pharmaffiliates. CAS No : 3245-49-6 | Product Name : 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethan-1-one. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.